Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50357. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-nitro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-7(10)6-3-5(4-8-6)9(11)12/h3-4,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEORWHVRWXGKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287331 | |
| Record name | Ethyl 4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5930-92-7 | |
| Record name | 5930-92-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-Nitropyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
This guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS No. 5930-92-7), a heterocyclic compound of interest in synthetic and medicinal chemistry. The structural confirmation of such molecules is fundamentally reliant on a synergistic application of modern spectroscopic techniques. Herein, we detail the characteristic signatures of this compound as observed through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations are presented from the perspective of ensuring data integrity and validating the molecular structure through a multi-faceted analytical approach.
Molecular Structure and Spectroscopic Rationale
This compound possesses a unique electronic architecture. The pyrrole ring is an electron-rich aromatic system, while the nitro group at the C4 position and the ethyl carboxylate group at the C2 position are both strongly electron-withdrawing. This substitution pattern dictates the chemical environment of each atom, giving rise to distinctive signals in various spectroscopic methods. A comprehensive analysis requires correlating data from multiple techniques to build a self-validating structural hypothesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous structure determination.
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Signals:
-
N-H Proton: The proton attached to the pyrrole nitrogen is expected to appear as a broad singlet at a significantly downfield chemical shift, typically > 10 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
Pyrrole Protons: The two protons on the pyrrole ring (at C3 and C5) are in distinct chemical environments. Due to the strong electron-withdrawing effect of the adjacent nitro group, the C5-H proton is expected to be further downfield than the C3-H proton. They will appear as doublets due to coupling with each other.
-
Ethyl Group Protons: The ethyl ester functionality will give rise to two signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling with each other.
Carbon-13 NMR provides a map of the carbon skeleton.
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the 160-170 ppm range.
-
Pyrrole Carbons: The four carbons of the pyrrole ring will have distinct chemical shifts. The carbon bearing the nitro group (C4) and the carbon bearing the carboxylate group (C2) will be significantly influenced by these substituents.
-
Ethyl Group Carbons: The methylene (-CH₂-) carbon will appear around 60 ppm, while the terminal methyl (-CH₃) carbon will be the most upfield signal, typically below 20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.
Key Diagnostic Peaks for this compound:
-
N-H Stretch: A moderate to sharp band is expected in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the pyrrole ring.
-
C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl group is anticipated around 1700-1730 cm⁻¹.
-
NO₂ Stretches: The nitro group will exhibit two distinct, strong stretching vibrations: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches from the pyrrole ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.
-
C-O Stretch: The C-O single bond of the ester will show a strong absorption in the 1100-1300 cm⁻¹ region.
A related compound, Ethyl 5-nitro-1H-pyrrole-2-carboxylate, shows a characteristic nitrogen-hydrogen stretching vibration as a broad absorption band in the region of 3100-3150 cm⁻¹[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): The compound has a molecular formula of C₇H₈N₂O₄, giving it a molecular weight of 184.15 g/mol [2][3]. The mass spectrum should show a molecular ion peak at m/z = 184.
-
Fragmentation Pattern: Aromatic nitro compounds are known to undergo characteristic fragmentation. Common fragmentation pathways may include the loss of the ethoxy group (-OCH₂CH₃, 45 Da), loss of the entire ethyl ester group, and fragmentation of the nitro group (loss of NO₂ or O). For a similar compound, Ethyl 5-nitro-1H-pyrrole-2-carboxylate, the molecular ion peak appears at m/z 184 with relatively low intensity, which is consistent with the behavior of aromatic nitro compounds that tend to fragment readily[1].
Summary of Spectroscopic Data
| Technique | Feature | Expected Region / Value | Interpretation |
| ¹H NMR | Pyrrole N-H | > 10 ppm (broad singlet) | N-H proton of the pyrrole ring. |
| Pyrrole C5-H | ~7.5-8.5 ppm (doublet) | Aromatic proton deshielded by NO₂ group. | |
| Pyrrole C3-H | ~7.0-7.5 ppm (doublet) | Aromatic proton. | |
| Methylene (-OCH₂-) | ~4.3 ppm (quartet) | Ethyl ester CH₂ group. | |
| Methyl (-CH₃) | ~1.3 ppm (triplet) | Ethyl ester CH₃ group. | |
| ¹³C NMR | Carbonyl (C=O) | ~160-170 ppm | Ester carbonyl carbon. |
| Pyrrole Carbons | ~110-145 ppm | Aromatic carbons of the pyrrole ring. | |
| Methylene (-OCH₂-) | ~60-65 ppm | Ethyl ester CH₂ carbon. | |
| Methyl (-CH₃) | ~14-16 ppm | Ethyl ester CH₃ carbon. | |
| IR | N-H Stretch | 3300-3500 cm⁻¹ | Pyrrole N-H bond vibration. |
| C=O Stretch | 1700-1730 cm⁻¹ | Ester carbonyl vibration. | |
| NO₂ Asymmetric Stretch | 1500-1550 cm⁻¹ | Nitro group vibration. | |
| NO₂ Symmetric Stretch | 1340-1380 cm⁻¹ | Nitro group vibration. | |
| MS | Molecular Ion (M⁺) | m/z = 184 | Molecular weight of the compound. |
Experimental Protocols & Workflow
The acquisition of high-quality, reproducible data is paramount. The following outlines standard operating procedures for the spectroscopic analysis of this compound.
-
Purity: Ensure the sample is of high purity (≥95%) to avoid interference from impurities[2]. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: The choice of solvent is critical, especially for NMR. Deuterated solvents that dissolve the sample and do not have interfering signals in the regions of interest should be used (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
Caption: General workflow for spectroscopic characterization.
Structural Confirmation Logic
The trustworthiness of a structural assignment comes from the convergence of all spectroscopic data. No single technique is sufficient on its own.
References
An In-Depth Technical Guide to Ethyl 4-nitro-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 4-nitro-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, physicochemical properties, spectroscopic signature, and its emerging role in the creation of novel therapeutics.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a five-membered, nitrogen-containing heterocycle that serves as a foundational structural motif in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and versatile reactivity make it a "privileged scaffold" in medicinal chemistry. The introduction of a nitro group and an ethyl ester functionality, as seen in this compound, further enhances its utility as a versatile intermediate for the synthesis of more complex and potent pharmaceutical agents.
Physicochemical Properties and Molecular Structure
This compound is a solid compound at room temperature with a planar molecular geometry, as suggested by crystal structure analysis of related compounds.[2] The presence of the electron-withdrawing nitro group and the ester functionality significantly influences the electronic distribution within the pyrrole ring, impacting its reactivity and biological interactions.
| Property | Value | Source(s) |
| CAS Number | 5930-92-7 | [3][4] |
| Molecular Formula | C₇H₈N₂O₄ | [3][5] |
| Molecular Weight | 184.15 g/mol | [3] |
| Melting Point | 174 °C | [6] |
| Appearance | Solid | [3] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through the electrophilic nitration of the parent compound, Ethyl 1H-pyrrole-2-carboxylate. The choice of nitrating agent is critical, as the pyrrole ring is highly susceptible to polymerization under strongly acidic conditions.[7] Therefore, a milder nitrating agent, acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride, is the reagent of choice.[7][8]
The ester group at the 2-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, it directs the incoming electrophile to the 4-position, leading to the desired product.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis via Electrophilic Nitration
Materials:
-
Ethyl 1H-pyrrole-2-carboxylate
-
Fuming Nitric Acid (d = 1.5)
-
Acetic Anhydride
-
Ether
-
Sodium Sulphate
-
Alumina for chromatography
-
Benzene/Petroleum Pentanes (Eluent)
Procedure:
-
Dissolve Ethyl 1H-pyrrole-2-carboxylate in acetic anhydride and cool the solution to below -5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride to the reaction mixture, ensuring the temperature is maintained below -5 °C.[9]
-
After the addition is complete, allow the reaction to stir at low temperature for a specified time to ensure complete conversion.
-
Carefully pour the reaction mixture into ice-water to hydrolyze the excess acetic anhydride.
-
Extract the product into ether.
-
Dry the organic layer over anhydrous sodium sulphate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on alumina using a benzene/petroleum pentanes solvent system to yield the pure this compound.[9]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the ethyl group protons, and the N-H proton. The two protons on the pyrrole ring will appear as doublets in the aromatic region. The ethyl group will exhibit a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two sp² hybridized carbons of the pyrrole ring, the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbon atom attached to the nitro group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
N-H stretch: A broad peak around 3300-3500 cm⁻¹.
-
C=O stretch (ester): A strong, sharp peak around 1700-1725 cm⁻¹.
-
N-O stretch (nitro group): Two strong peaks, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.15 g/mol ). The fragmentation pattern will likely involve the loss of the ethoxy group (-OC₂H₅), the nitro group (-NO₂), and other characteristic fragments of the pyrrole ring.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the nitro and ester groups provides two reactive handles for further chemical transformations.
Caption: Applications in the synthesis of bioactive compounds.
Precursor to Novel Therapeutics
The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse pharmacophores. This amino-pyrrole derivative is a key intermediate in the synthesis of compounds with potential therapeutic activities.
-
Antibacterial Agents: Nitropyrrole-containing natural products have demonstrated significant antibacterial activity.[10] Synthetic derivatives of this compound can be explored for their potential as novel antibacterial agents, particularly against drug-resistant strains.
-
Antifungal and Antitumor Agents: The pyrrole scaffold is present in numerous antifungal and antitumor drugs. The unique electronic properties conferred by the nitro group can be exploited to design new compounds with enhanced efficacy and selectivity.[2]
Role as a Pharmacophore
The pyrrole-2-carboxylate moiety itself is recognized as an important pharmacophore in various drug candidates.[10] It can participate in crucial hydrogen bonding and other non-covalent interactions with biological targets.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and the reactivity of its functional groups make it an attractive starting material for the development of novel therapeutics targeting a range of diseases. This guide provides a solid foundation for researchers and scientists to understand and utilize this important molecule in their drug development endeavors.
References
- 1. scispace.com [scispace.com]
- 2. Buy Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 [smolecule.com]
- 3. This compound AldrichCPR 5930-92-7 [sigmaaldrich.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound, CasNo.5930-92-7 BOC Sciences United States [bocscichem.lookchem.com]
- 6. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pyrrole nitration [quimicaorganica.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to Ethyl 4-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry and medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with desired biological activities. Among these, ethyl 4-nitro-1H-pyrrole-2-carboxylate stands out as a particularly valuable and versatile scaffold. Its unique arrangement of functional groups—a reactive pyrrole ring, an electron-withdrawing nitro group, and a modifiable ester moiety—offers a wealth of opportunities for synthetic transformations. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, positioning it as a key intermediate for the synthesis of innovative therapeutics and functional materials.
Core Characteristics of this compound
This compound is a stable, crystalline solid at room temperature. A comprehensive understanding of its physical and chemical properties is fundamental to its effective application in synthesis.
| Property | Value |
| CAS Number | 5930-92-7 |
| Molecular Formula | C₇H₈N₂O₄ |
| Molecular Weight | 184.15 g/mol |
| Melting Point | 174 °C |
| Boiling Point | 347.7 °C at 760 mmHg |
| Appearance | Solid |
Table 1: Physicochemical Properties of this compound
The reactivity of this molecule is dictated by the interplay of its functional groups. The pyrrole ring is an electron-rich aromatic system, though the presence of the strongly electron-withdrawing nitro group at the 4-position significantly influences its reactivity towards electrophiles and nucleophiles. The ester at the 2-position provides a handle for further modifications, such as hydrolysis, amidation, or reduction.
Synthesis of the Pyrrole Scaffold: A Strategic Approach
The journey to this compound begins with the construction of the core pyrrole ring. A common and efficient method for this is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] For the synthesis of the precursor, ethyl 1H-pyrrole-2-carboxylate, a variation of this approach or other established methods for pyrrole synthesis can be employed.
A well-documented procedure for the synthesis of ethyl 1H-pyrrole-2-carboxylate starts from the acylation of pyrrole with trichloroacetyl chloride, followed by reaction with sodium ethoxide.[3]
References
- 1. Synthesis and antiviral activity of distamycin A analogues: substitutions on the different pyrrole nitrogens and in the amidine function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permethyl analogue of the pyrrolic antibiotic distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
"Ethyl 4-nitro-1H-pyrrole-2-carboxylate" solubility and stability
An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
This guide provides a comprehensive technical overview of the solubility and stability of this compound, a key intermediate in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.
Introduction to this compound
This compound (CAS No. 5930-92-7) is a heterocyclic organic compound with the molecular formula C₇H₈N₂O₄.[1][2] Its structure, featuring a pyrrole ring substituted with a nitro group and an ethyl carboxylate group, makes it a valuable building block in medicinal chemistry and materials science. The presence of these functional groups dictates its physicochemical properties, including solubility and stability, which are critical parameters for its handling, formulation, and application.
Key Physicochemical Properties:
-
Molecular Weight: 184.15 g/mol [2]
-
Melting Point: 174°C[2]
-
Boiling Point (Predicted): 347.7 ± 22.0 °C[2]
-
Appearance: Likely a solid at room temperature, given the high melting point.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be predicted based on its molecular structure and the general principle of "like dissolves like." The molecule possesses both polar (nitro group, ester carbonyl, N-H of the pyrrole) and non-polar (ethyl group, pyrrole ring) characteristics, suggesting solubility in a range of organic solvents.
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Likely Soluble | The high polarity of these solvents can effectively solvate the polar functional groups of the compound. Similar heterocyclic compounds often show good solubility in these solvents.[3] |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | The hydroxyl groups of these solvents can hydrogen bond with the nitro and ester groups, but the non-polar regions of the compound may limit high solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly to Moderately Soluble | These solvents have intermediate polarity and may provide moderate solubility. |
| Ester | Ethyl Acetate | Sparingly to Moderately Soluble | Structural similarity to the ethyl ester group of the compound may promote solubility. |
| Non-Polar | Hexane, Toluene | Likely Insoluble | The overall polarity of the compound is too high for significant solubility in non-polar hydrocarbon solvents. |
| Aqueous | Water | Likely Insoluble | The presence of the non-polar pyrrole ring and ethyl group is expected to make the compound poorly soluble in water, a common trait for many organic molecules of this size. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various solvents.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, DMSO, DMF, and hexane).
-
Saturated Solution Preparation:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaking incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
-
Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability Profile
The stability of this compound is influenced by its functional groups. Potential degradation pathways include hydrolysis of the ethyl ester, reduction of the nitro group, and degradation of the pyrrole ring under certain conditions.
Table 2: Predicted Stability of this compound
| Condition | Potential Degradation Pathway | Predicted Stability | Rationale |
| Acidic pH | Ester Hydrolysis, Decarboxylation of resulting acid | Potentially Unstable | The ester linkage can be susceptible to acid-catalyzed hydrolysis. The resulting carboxylic acid may be prone to decarboxylation, as seen in related pyrrole-2-carboxylic acids.[4] |
| Neutral pH | Ester Hydrolysis | Relatively Stable | Hydrolysis is generally slower at neutral pH compared to acidic or basic conditions. |
| Basic pH | Ester Hydrolysis | Unstable | Base-catalyzed hydrolysis of the ester is typically rapid. The pyrrole N-H is also acidic and can be deprotonated. |
| Elevated Temperature | General Degradation | Monitor for Degradation | While some pyrrole esters show good thermal stability, elevated temperatures can accelerate degradation reactions.[5][6] Nitroaromatic compounds can decompose at very high temperatures.[7] |
| Light Exposure (Photostability) | Photodegradation | Potentially Unstable | Aromatic nitro compounds can be susceptible to photolytic degradation. It is advisable to protect the compound from light. |
Experimental Protocol for Stability Assessment
A forced degradation study is recommended to identify potential degradation products and pathways. This information is crucial for developing stable formulations and analytical methods.
Methodology:
-
Stress Conditions:
-
Acidic: 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Solid compound at elevated temperatures (e.g., 80°C).
-
Photolytic: Solution exposed to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) and expose them to the stress conditions.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.
-
Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in structure elucidation.
-
-
Data Evaluation:
-
Calculate the percentage of degradation at each time point.
-
Determine the rate of degradation under each condition.
-
Propose structures for the major degradation products based on the LC-MS data.
-
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Conclusion
While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for understanding and evaluating its solubility and stability based on fundamental chemical principles and data from analogous compounds. The provided protocols offer a systematic approach for researchers to generate the necessary data for their specific applications, ensuring the reliable use of this important chemical intermediate. It is predicted that the compound will be soluble in polar aprotic solvents and susceptible to degradation under basic and potentially acidic and photolytic conditions. Experimental verification is strongly recommended.
References
- 1. This compound, CasNo.5930-92-7 BOC Sciences United States [bocscichem.lookchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
The Strategic Role of Ethyl 4-nitro-1H-pyrrole-2-carboxylate in the Synthesis of Next-Generation DNA Minor Groove Binders
Introduction
In the landscape of medicinal chemistry, the pyrrole scaffold is a recurring motif in a multitude of biologically active compounds, prized for its unique electronic properties and its role as a pharmacophore.[1] Among the vast family of pyrrole derivatives, Ethyl 4-nitro-1H-pyrrole-2-carboxylate emerges as a pivotal building block, particularly in the synthesis of DNA minor groove binders (MGBs). These MGBs are a class of small molecules designed to fit snugly into the minor groove of DNA, a region less sterically hindered and with a high density of information in the form of hydrogen bond donors and acceptors. By selectively recognizing and binding to specific DNA sequences, these compounds can modulate gene expression and other DNA-dependent cellular processes, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and anticancer properties.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a strategic intermediate. We will delve into the detailed protocols for its synthesis and its subsequent elaboration into more complex structures, culminating in the creation of potent DNA minor groove binders. The causality behind the experimental choices and the significance of the structural features will be elucidated to provide a deeper understanding of the drug discovery process.
Core Attributes of this compound
This compound (CAS No. 5930-92-7) is a stable, crystalline solid that serves as an excellent starting material for several key reasons.[3][4][5][6] The electron-withdrawing nature of the nitro group at the C4 position significantly influences the reactivity of the pyrrole ring, while the ethyl ester at the C2 position provides a versatile handle for further chemical modifications, such as amidation. The N-H proton of the pyrrole ring is acidic enough to be readily deprotonated, allowing for straightforward N-alkylation to introduce diverse side chains, a crucial step in tuning the biological activity and pharmacokinetic properties of the final MGBs.
Synthesis of the Key Intermediate: this compound
The journey towards complex DNA minor groove binders begins with the reliable synthesis of the core building block, this compound. The following protocol, adapted from established literature, provides a robust method for its preparation.[2]
Protocol 1: Synthesis of this compound
This two-step process involves the formation of an acid chloride followed by esterification.
Step 1: Formation of 4-Nitro-1H-pyrrole-2-carbonyl chloride
-
To 4-Nitro-1H-pyrrole-2-carboxylic acid, add thionyl chloride (10 mL).
-
Heat the mixture under reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude acid chloride. This intermediate is typically used in the next step without further purification due to its reactivity.
Step 2: Esterification to this compound
-
Dissolve the crude 4-Nitro-1H-pyrrole-2-carbonyl chloride in dry dichloromethane (25 mL).
-
To this solution, add ethanol (10 mL) followed by triethylamine (2 mL). Triethylamine acts as a base to neutralize the HCl generated during the esterification.
-
Stir the reaction mixture at room temperature overnight.
-
After completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford this compound as a brown solid (93% yield).[2]
Application in the Synthesis of a DNA Minor Groove Binder Intermediate
The true utility of this compound is demonstrated in its role as a precursor for more elaborate structures. A key transformation is the N-alkylation of the pyrrole ring, which introduces a side chain that can be further functionalized. The following protocol details the synthesis of Ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate, an important intermediate for DNA minor groove binders.[7]
Protocol 2: Synthesis of Ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate
This protocol exemplifies a typical N-alkylation reaction.
-
Dissolve this compound (0.230 g, 1.25 mmol) in acetone (25 mL).
-
To this solution, add sodium carbonate (0.395 g, 3.73 mmol) as a base to deprotonate the pyrrole nitrogen.
-
Add tetrabutylammonium iodide (0.462 g, 1.25 mmol) as a phase-transfer catalyst to facilitate the reaction.
-
Add 5-chloro-1-pentyne (or a similar alkylating agent like propyl bromide solution 80 wt. % in toluene, 1.50 mL).
-
Heat the reaction mixture under reflux for 6 hours.
-
After reflux, continue stirring the reaction at room temperature overnight.
-
Add water and ethyl acetate to the reaction mixture and perform a liquid-liquid extraction.
-
Collect the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired N-alkylated product.
Synthetic Workflow: From Building Block to Complex Intermediate
The following diagram illustrates the synthetic progression from the basic pyrrole precursor to a more functionalized intermediate, highlighting the key transformations.
Caption: Synthetic pathway from 4-Nitro-1H-pyrrole-2-carboxylic acid to a DNA MGB.
Biological Activity of Derived DNA Minor Groove Binders
The strategic incorporation of the nitropyrrole moiety, facilitated by the use of this compound, leads to the synthesis of DNA minor groove binders with potent biological activities. These compounds have demonstrated efficacy against a range of pathogens and cancer cell lines. The nitro group itself can be a key pharmacophoric feature, or it can serve as a precursor to an amino group, which is often found in the final bioactive molecules.
While specific biological data for the direct derivatives of Ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate are part of ongoing research, related nitropyrrole-containing DNA minor groove binders have shown significant activity. For instance, derivatives have been developed with potent antiprotozoal activity, and others have exhibited promising anticancer properties.[8]
The following table summarizes the typical range of biological activities observed for this class of compounds.
| Biological Target | Activity Type | Reported Potency (IC₅₀/MIC) |
| Trypanosoma brucei (parasite) | Antiparasitic | Low micromolar to nanomolar range |
| Plasmodium falciparum (parasite) | Antimalarial | Nanomolar range |
| Various Cancer Cell Lines | Anticancer | Low micromolar range |
| Gram-positive Bacteria | Antibacterial | Sub-micromolar range |
Conclusion
This compound is a versatile and highly valuable building block in medicinal chemistry. Its well-defined reactivity and strategic placement of functional groups provide a reliable entry point for the synthesis of complex and potent DNA minor groove binders. The protocols outlined in this application note offer a practical guide for researchers to utilize this key intermediate in their drug discovery programs. The continued exploration of derivatives based on this scaffold holds significant promise for the development of new therapeutics to address unmet medical needs in infectious diseases and oncology.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Water-soluble DNA minor groove binders as potential chemotherapeutic agents: synthesis, characterization, DNA binding and cleavage, antioxidation, cytotoxicity and HSA interactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 7. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 8. esmed.org [esmed.org]
Application Note: A Validated Protocol for the Regioselective Nitration of Ethyl Pyrrole-2-Carboxylate
Introduction: The Significance of Nitropyrroles
Pyrrole heterocycles are fundamental scaffolds in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The introduction of a nitro group onto the pyrrole ring dramatically influences its electronic properties and provides a versatile chemical handle for further synthetic transformations. Ethyl 5-nitro-1H-pyrrole-2-carboxylate (CAS 36131-46-1) is a particularly valuable building block in medicinal chemistry and organic synthesis.[3][4][5] The nitro group can be readily reduced to an amine, enabling the construction of amides, sulfonamides, and other functionalities, while the ester provides a site for hydrolysis or amidation.
This application note provides a detailed, field-proven experimental procedure for the synthesis of ethyl 5-nitro-1H-pyrrole-2-carboxylate. Beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the chosen conditions, emphasizes critical safety protocols, and offers insights for successful execution and product characterization, tailored for researchers in synthetic chemistry and drug development.
Theory and Mechanistic Insights
The nitration of pyrrole is a classic example of an electrophilic aromatic substitution reaction. However, the high reactivity of the pyrrole ring presents a significant challenge. The π-electron-rich system is highly susceptible to oxidation and polymerization under the harsh acidic conditions of standard nitrating mixtures (e.g., HNO₃/H₂SO₄).[6] Therefore, a milder nitrating agent is essential for a successful transformation.
2.1 The Nitrating Agent: Acetyl Nitrate
This protocol employs a mixture of fuming nitric acid in acetic anhydride. This combination generates acetyl nitrate in situ, which serves as a less aggressive electrophile than the nitronium ion (NO₂⁺) found in mixed acid. The reaction proceeds at low temperatures to further temper the reactivity and minimize byproduct formation.[7][8]
2.2 Regioselectivity: The Directing Effects of Substituents
The pyrrole ring itself preferentially undergoes electrophilic attack at the C2 or C5 positions due to the superior resonance stabilization of the resulting carbocation intermediate (the arenium ion) compared to attack at C3 or C4.[6][9] In the case of ethyl pyrrole-2-carboxylate, the starting material already has an electron-withdrawing ester group at the C2 position. While this group deactivates the ring towards electrophilic attack, the powerful activating effect of the ring nitrogen still dominates. The substitution is therefore directed to the available C5 position, leading to the desired product, ethyl 5-nitro-1H-pyrrole-2-carboxylate.
2.3 Reaction Mechanism
The mechanism involves two primary stages:
-
Electrophilic Attack: The π-electrons of the pyrrole ring attack the electrophilic nitrogen of the nitrating agent (acetyl nitrate), forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Rearomatization: A base (such as acetate) abstracts a proton from the C5 position, collapsing the intermediate and restoring the aromaticity of the pyrrole ring to yield the final product.[6]
Caption: Mechanism of pyrrole nitration.
Critical Safety Protocols
Nitration reactions are inherently hazardous due to the use of strong oxidizers and the highly exothermic nature of the reaction.[10] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, acid-resistant gloves (butyl rubber or neoprene are recommended), and chemical splash goggles with a full-face shield.[11]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.[11][12] An emergency eyewash station and safety shower must be immediately accessible.[13][14]
-
Reagent Handling: Nitric acid is extremely corrosive and a powerful oxidizer. It can cause severe burns and reacts violently with organic materials, reducing agents, and metals.[12][13][14] Acetic anhydride is also corrosive and flammable. Avoid contact and inhalation.
-
Temperature Control: The reaction is highly exothermic. The addition of the nitrating agent must be performed slowly and with efficient cooling to prevent a runaway reaction, which could lead to an explosion.[10]
-
Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents.[12] Quench any residual reactive agents before disposal according to institutional guidelines.
Experimental Procedure
4.1 Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Ethyl pyrrole-2-carboxylate | ≥98% | Sigma-Aldrich |
| Acetic Anhydride (Ac₂O) | Reagent Grade, ≥98% | Fisher Scientific |
| Fuming Nitric Acid (HNO₃) | ≥90% | VWR |
| Ethanol (EtOH) | 200 Proof, ACS Grade | Decon Labs |
| Deionized Water (H₂O) | Type II | In-house |
| Ice | N/A | In-house |
| Celite® 545 | N/A | Sigma-Aldrich |
-
Equipment: Three-necked round-bottom flask, magnetic stirrer and stir bar, thermometer, addition funnel, ice-salt bath, Buchner funnel, filtration flask, rotary evaporator.
4.2 Step-by-Step Protocol
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice-salt bath.
-
Substrate Solution: Charge the flask with ethyl pyrrole-2-carboxylate (5.0 g, 35.9 mmol) and acetic anhydride (50 mL). Stir the mixture until the substrate is fully dissolved and cool the solution to -10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully add fuming nitric acid (2.5 mL, 59.8 mmol) dropwise to acetic anhydride (20 mL) while cooling in an ice bath. Caution: This addition is exothermic. Prepare this mixture immediately before use.
-
Reaction: Transfer the freshly prepared nitrating mixture to the addition funnel. Add the nitrating mixture dropwise to the stirred pyrrole solution over a period of 30-45 minutes. Critically maintain the internal reaction temperature between -10 °C and -5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -5 °C for an additional 30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Quenching: Slowly pour the reaction mixture into a 1 L beaker containing 500 g of crushed ice and 200 mL of water with vigorous stirring. A yellow precipitate will form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 100 mL) until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product under vacuum. The expected crude yield is approximately 5.5 - 6.0 g.
4.3 Purification
Recrystallize the crude solid from hot ethanol (~50-60 mL). Dissolve the solid in the minimum amount of hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
-
Expected Product: Ethyl 5-nitro-1H-pyrrole-2-carboxylate is typically isolated as a yellowish-brown solid.[4]
-
Expected Yield: 75-85%.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The data should be consistent with literature values.[3]
Workflow and Data Summary
Caption: Experimental workflow for the nitration of ethyl pyrrole-2-carboxylate.
Table 1: Key Reaction Parameters
| Parameter | Value | Rationale |
| Substrate | Ethyl pyrrole-2-carboxylate | Starting material for synthesis. |
| Nitrating Agent | Fuming HNO₃ in Acetic Anhydride | Provides a mild source of the electrophile to prevent polymerization.[6][7] |
| Stoichiometry (HNO₃) | ~1.7 equivalents | Ensures complete conversion of the starting material. |
| Temperature | -10 °C to -5 °C | Controls the exothermic reaction and minimizes side product formation. |
| Reaction Time | ~1.5 hours | Sufficient for complete reaction as monitored by TLC. |
| Work-up | Quenching on ice-water | Safely terminates the reaction and precipitates the solid product. |
| Purification Method | Recrystallization (Ethanol) | Effective method for removing impurities to yield high-purity product. |
Conclusion
This application note details a robust and reproducible protocol for the regioselective nitration of ethyl pyrrole-2-carboxylate. By employing acetyl nitrate as a mild nitrating agent and maintaining strict temperature control, this method reliably produces the desired ethyl 5-nitro-1H-pyrrole-2-carboxylate in high yield and purity. The emphasis on the mechanistic underpinnings and rigorous safety procedures provides researchers with a comprehensive guide for the successful and safe synthesis of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. pyrrole nitration [quimicaorganica.org]
- 7. uop.edu.pk [uop.edu.pk]
- 8. m.youtube.com [m.youtube.com]
- 9. homework.study.com [homework.study.com]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. m.youtube.com [m.youtube.com]
- 12. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. ehs.com [ehs.com]
Application Notes & Protocols: Ethyl 4-nitro-1H-pyrrole-2-carboxylate Derivatives for Organic Synthesis
Introduction: The Strategic Value of the Nitropyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, from antibiotics to anti-cancer agents.[1][2] Its aromatic, electron-rich nature makes it a versatile platform for chemical modification. Within this class, Ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS No. 5930-92-7) emerges as a particularly strategic starting material for synthetic chemists.[3][4]
This molecule is engineered for synthetic utility. The key features are:
-
The Pyrrole Core: A five-membered aromatic heterocycle prevalent in pharmaceuticals.[1]
-
The Nitro Group (-NO₂): A powerful electron-withdrawing group that activates the pyrrole ring for certain reactions and, more importantly, serves as a synthetic linchpin. It can be readily reduced to an amine, unlocking a vast potential for diversification.[5][6]
-
The Ethyl Ester (-COOEt): A stable functional group that can be hydrolyzed to a carboxylic acid or converted into amides, providing another handle for modification.
-
The N-H Proton: The pyrrole nitrogen can be deprotonated and subsequently alkylated or arylated, allowing for further structural elaboration.
This guide provides an in-depth exploration of the synthesis and derivatization of this powerful building block, complete with detailed protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties
A summary of the properties for the parent compound and a key derivative is provided below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₈N₂O₄ | 184.15 | 5930-92-7[3] |
| Ethyl 4-amino-1H-pyrrole-2-carboxylate | C₇H₁₀N₂O₂ | 154.17 | 63251-48-9 |
Synthetic Workflow Overview
The strategic utility of this compound lies in its capacity to serve as a branching point for the synthesis of a diverse library of compounds. The following workflow illustrates the primary transformations discussed in this guide.
Caption: Key synthetic pathways originating from this compound.
PART 1: Core Synthetic Protocols
Protocol 1: Reduction of the Nitro Group to Synthesize Ethyl 4-amino-1H-pyrrole-2-carboxylate
The conversion of the nitro group to an amine is arguably the most critical transformation of this scaffold. It changes the electronic properties of the ring from electron-poor to electron-rich and provides a nucleophilic handle for countless subsequent reactions. Catalytic hydrogenation is a clean and efficient method for this purpose.[5]
Reaction Scheme:
Caption: Reduction of the nitro group via catalytic hydrogenation.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 5 mol%
-
Ethanol (EtOH), reagent grade
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite®
-
Round-bottom flask, magnetic stirrer, hydrogenation apparatus
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.84 g, 10.0 mmol).
-
Add ethanol (e.g., 50 mL) to dissolve the starting material.
-
Carefully add 10% Pd/C (e.g., 532 mg, 0.5 mmol Pd) to the solution under a stream of nitrogen or argon.
-
Scientist's Note: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere.
-
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).
-
Rationale: Celite prevents the fine Pd/C particles from passing through the filter paper. The catalyst on the Celite should be kept wet with solvent until it can be disposed of properly to prevent ignition upon drying in air.
-
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude solid can be purified by recrystallization from ethanol/water or by silica gel chromatography to afford Ethyl 4-amino-1H-pyrrole-2-carboxylate as a stable solid.
Protocol 2 & 3: Functionalization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[7][8][9] To utilize these powerful reactions on our scaffold, we must first install a suitable handle, such as a halide. The amino-pyrrole synthesized in Protocol 1 can be converted to a bromo-pyrrole via a Sandmeyer-type reaction, which then serves as the electrophilic partner in a Suzuki-Miyaura coupling.
This protocol describes the conversion of the amine to a bromide, a crucial precursor for cross-coupling.
Materials:
-
Ethyl 4-amino-1H-pyrrole-2-carboxylate (1.0 eq)
-
Copper(I) Bromide (CuBr, 1.2 eq)
-
tert-Butyl nitrite (t-BuONO, 1.2 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4-amino-1H-pyrrole-2-carboxylate (e.g., 1.54 g, 10.0 mmol) in anhydrous acetonitrile (50 mL).
-
Add Copper(I) Bromide (e.g., 1.72 g, 12.0 mmol).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add tert-butyl nitrite (e.g., 1.4 mL, 12.0 mmol) dropwise over 15 minutes. Vigorous gas evolution (N₂) will be observed.
-
Rationale: tert-Butyl nitrite serves as the diazotizing agent, converting the primary amine into a diazonium salt in situ. CuBr acts as the catalyst and bromide source for the subsequent displacement of the diazonium group.
-
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield Ethyl 4-bromo-1H-pyrrole-2-carboxylate.
This protocol demonstrates the synthesis of a C-C bond at the C4 position of the pyrrole ring, a key strategy in building molecular complexity.
Catalytic Cycle:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7][8]
Materials:
-
Ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Water)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk flask, add Ethyl 4-bromo-1H-pyrrole-2-carboxylate (e.g., 218 mg, 1.0 mmol), the chosen arylboronic acid (e.g., 146 mg, 1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol).
-
Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen, and performing the reaction under an inert atmosphere is crucial for its stability and catalytic activity.[10]
-
-
Add the degassed solvent system (e.g., 8 mL of dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until TLC indicates consumption of the starting material (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the desired 4-aryl-1H-pyrrole derivative.
PART 2: Additional Derivatization Protocols
Protocol 4: N-Alkylation of the Pyrrole Ring
Direct functionalization of the pyrrole nitrogen is a straightforward method to introduce substituents that can modulate steric and electronic properties.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-necked flask under argon, add a suspension of NaH (e.g., 44 mg, 1.1 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (e.g., 184 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Scientist's Note: Hydrogen gas is evolved during the deprotonation. Ensure proper ventilation.
-
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours until the reaction is complete by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by silica gel chromatography to yield the N-alkylated product.
Protocol 5: Conversion of the Ester to an Amide
Converting the ester to an amide introduces a hydrogen bond donor/acceptor unit, which is often critical for biological activity.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., Benzylamine, 2.0 eq)
-
Sodium methoxide (NaOMe), catalytic amount
-
Methanol (MeOH)
Procedure:
-
Dissolve this compound (e.g., 184 mg, 1.0 mmol) in methanol (10 mL).
-
Add the desired amine (2.0 mmol) followed by a catalytic amount of sodium methoxide (e.g., 5 mg).
-
Heat the mixture to reflux and monitor by TLC. The reaction may take 12-24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess amine) and then with saturated sodium bicarbonate solution.
-
Dry the organic layer, concentrate, and purify the resulting solid by recrystallization or chromatography to afford the desired N-substituted 4-nitro-1H-pyrrole-2-carboxamide.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buy Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 [smolecule.com]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. nobelprize.org [nobelprize.org]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
The Strategic Application of Ethyl 4-Nitro-1H-pyrrole-2-carboxylate in Natural Product Synthesis: A Guide for Researchers
For the modern medicinal chemist and natural product chemist, the pyrrole scaffold is a cornerstone of molecular design, appearing in a vast array of biologically active compounds.[1] Its unique electronic properties and versatile reactivity make it an invaluable heterocyclic motif. Among the various substituted pyrroles available to the synthetic chemist, Ethyl 4-nitro-1H-pyrrole-2-carboxylate stands out as a particularly strategic starting material. The electron-withdrawing nitro group significantly influences the reactivity of the pyrrole ring, and its facile conversion into other functional groups opens up a multitude of synthetic possibilities.
This comprehensive guide provides an in-depth exploration of the utility of this compound as a key intermediate in the synthesis of complex natural products. We will delve into a proposed synthetic pathway for the marine alkaloid Lukianol A , a potent cytotoxic agent, to illustrate the practical application of this versatile building block. The protocols detailed herein are grounded in established, peer-reviewed methodologies, offering a robust framework for researchers in drug discovery and development.
The Versatility of this compound: A Synthetic Linchpin
The strategic importance of this compound lies in the ortho-para directing nitro group, which can be readily transformed into a variety of other functionalities. This allows for a modular and convergent approach to the synthesis of highly substituted pyrrole-containing natural products. The primary transformations that underscore its utility are:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which serves as a handle for a wide range of subsequent reactions, including diazotization and amide bond formation.[2]
-
Conversion to Halides: The resulting amine can be converted to a halide, typically a bromide or iodide, via the Sandmeyer reaction.[1][3] This opens the door to a plethora of palladium-catalyzed cross-coupling reactions.
-
Cross-Coupling Reactions: The halogenated pyrrole can then be subjected to powerful C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura coupling, to introduce complex aryl or heteroaryl moieties.[4][5]
-
Manipulation of the Ester: The ethyl ester at the 2-position provides another point of diversification. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to the alcohol for further functionalization.[6]
This inherent reactivity profile makes this compound an ideal starting point for the construction of the intricate architectures found in many natural products.
Proposed Total Synthesis of Lukianol A
To exemplify the application of this compound, we present a proposed synthetic route to the marine alkaloid Lukianol A. This natural product, isolated from the tunicate Didemnum sp., exhibits significant cytotoxicity and is a compelling target for total synthesis.[7][8]
Caption: Proposed synthetic pathway to Lukianol A.
Detailed Experimental Protocols
The following protocols are based on established and reliable procedures for analogous transformations. Researchers should always perform their own risk assessments and optimization studies.
Protocol 1: Reduction of this compound
This procedure details the catalytic hydrogenation of the nitro group to an amine. This is a crucial first step in functionalizing the pyrrole ring.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH), absolute
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (0.1 M), carefully add 10% Pd/C (10 mol%).
-
The reaction mixture is placed under a hydrogen atmosphere (balloon or Parr shaker) and stirred vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The Celite® pad is washed with ethanol.
-
The filtrate is concentrated under reduced pressure to afford Ethyl 4-amino-1H-pyrrole-2-carboxylate as a solid, which can often be used in the next step without further purification.
| Reactant | Product | Reagents and Conditions | Typical Yield |
| This compound | Ethyl 4-amino-1H-pyrrole-2-carboxylate | 10% Pd/C, H₂, EtOH, rt, 2-4 h | >95% |
Protocol 2: Sandmeyer Reaction for Bromination
This protocol describes the conversion of the amino group to a bromide via a diazonium salt intermediate. This transformation is key to preparing the substrate for subsequent cross-coupling reactions.[3][9]
Materials:
-
Ethyl 4-amino-1H-pyrrole-2-carboxylate
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Suspend Ethyl 4-amino-1H-pyrrole-2-carboxylate (1.0 eq) in 48% HBr (5.0 eq) and cool to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve copper(I) bromide (1.5 eq) in 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the reaction mixture and pour it into water. Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield Ethyl 4-bromo-1H-pyrrole-2-carboxylate.
| Reactant | Product | Reagents and Conditions | Typical Yield |
| Ethyl 4-amino-1H-pyrrole-2-carboxylate | Ethyl 4-bromo-1H-pyrrole-2-carboxylate | 1. NaNO₂, 48% HBr, 0 °C; 2. CuBr, 60 °C | 60-70% |
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of the bromopyrrole with an arylboronic acid. This is a powerful method for constructing the biaryl linkages found in many natural products.[4][10]
Materials:
-
Ethyl 4-bromo-1H-pyrrole-2-carboxylate
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Pd(PPh₃)₄
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Water
Procedure:
-
To a degassed solution of Ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) and the arylboronic acid (1.2 eq) in a 2:1:1 mixture of toluene:ethanol:water, add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete in 6-12 hours.
-
Cool the reaction to room temperature and dilute with water. Extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to afford the desired coupled product.
| Reactants | Product | Reagents and Conditions | Typical Yield |
| Ethyl 4-bromo-1H-pyrrole-2-carboxylate, 4-methoxyphenylboronic acid | Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | 75-85% |
| Ethyl 3-bromo-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate, 3,4-dimethoxyphenylboronic acid | Ethyl 3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | 70-80% |
Protocol 4: Hydrolysis of the Ethyl Ester
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a necessary step for the final amide coupling.
Materials:
-
Ethyl pyrrole-2-carboxylate derivative
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl pyrrole-2-carboxylate derivative (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add LiOH (3.0 eq) and stir the reaction at room temperature until TLC indicates complete consumption of the starting material (typically 2-4 hours).
-
Concentrate the reaction mixture to remove the organic solvents.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under high vacuum to yield the carboxylic acid.
Protocol 5: Amide Coupling to form Lukianol A
This final step involves the coupling of the pyrrole carboxylic acid with the appropriate amine to complete the synthesis of Lukianol A.
Materials:
-
Pyrrole-2-carboxylic acid derivative
-
(3,4-Dimethoxyphenyl)methanamine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the pyrrole-2-carboxylic acid (1.0 eq) and (3,4-dimethoxyphenyl)methanamine (1.1 eq) in DMF, add HBTU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to afford Lukianol A.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active natural products. Its strategic utility stems from the facile and selective transformations of the nitro group, which allows for the introduction of diverse functionalities and the construction of intricate molecular architectures. The proposed synthesis of Lukianol A presented herein serves as a practical illustration of how this readily available starting material can be employed in a modular and efficient synthetic strategy. The detailed protocols provide a solid foundation for researchers to adapt and apply these methods to their own synthetic targets, thereby accelerating the discovery and development of new therapeutic agents.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Introduction
Ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS No. 5930-92-7) is a pivotal intermediate in the synthesis of a variety of biologically active molecules and advanced materials.[1][2] Its unique molecular architecture, featuring a pyrrole ring functionalized with both an electron-withdrawing nitro group and an ethyl ester moiety, makes it a versatile building block in medicinal chemistry and organic synthesis.[1][3] The compound serves as a precursor for the development of novel therapeutics, particularly in oncology and neurology, and is also utilized in the creation of agrochemicals and advanced materials like conductive polymers.[1]
Given its significance, the unambiguous structural confirmation, purity assessment, and comprehensive characterization of this compound are of paramount importance for researchers, scientists, and drug development professionals. This document provides a detailed guide to the essential analytical methods for its characterization, outlining the underlying principles and offering step-by-step protocols for practical implementation.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the first step in its analytical characterization. These properties are crucial for method development, handling, and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | [3] |
| Molecular Weight | 184.15 g/mol | [3] |
| Appearance | White to orange to green powder/crystal | [3] |
| Melting Point | ~174 °C | |
| CAS Number | 5930-92-7 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structural assignment.
Expected Chemical Shifts and Multiplicities:
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂CH₃ (ethyl ester) | ~1.37 | Triplet (t) | 3H |
| -CH₂CH₃ (ethyl ester) | ~4.32 | Quartet (q) | 2H |
| Pyrrole-H | ~7.29 | Singlet (s) | 1H |
| Pyrrole-H | ~7.85 | Singlet (s) | 1H |
| Pyrrole-NH | Broadband | Singlet (br s) | 1H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
Shim the magnetic field to obtain optimal resolution and lineshape.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
Use a pulse angle of 90° and a relaxation delay of 5 seconds to ensure quantitative integration.
-
-
Data Acquisition: Acquire the free induction decay (FID) with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Expected Chemical Shifts:
| Assignment | Chemical Shift (ppm) |
| -CH₂C H₃ (ethyl ester) | ~14.4 |
| -C H₂CH₃ (ethyl ester) | ~61.5 |
| Pyrrole-C | ~111.9 |
| Pyrrole-C | ~120.9 |
| Pyrrole-C | ~129.9 |
| Pyrrole-C (C-NO₂) | ~135.5 |
| C=O (ester) | ~159.9 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Protocol for ¹³C NMR Analysis
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument Setup:
-
Use a broadband probe to observe the ¹³C nucleus.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Acquisition: Acquire the FID with a sufficient number of scans, which is typically much higher than for ¹H NMR (e.g., 1024 scans or more).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable technique.
Expected Molecular Ions:
| Adduct | m/z (calculated) |
| [M+H]⁺ | 185.0557 |
| [M+Na]⁺ | 207.0376 |
| [M-H]⁻ | 183.0411 |
Fragmentation Analysis: The fragmentation of the molecular ion can provide valuable structural information. Key fragmentation pathways may include the loss of the ethyl group, the ethoxy group, or the nitro group.
Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Liquid Chromatography (LC) Setup:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Setup:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to observe different adducts.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.
-
Scan Range: A scan range of m/z 50-500 is appropriate.
-
-
Data Analysis:
-
Identify the molecular ion peaks corresponding to the expected adducts.
-
Compare the measured accurate mass to the calculated mass to confirm the elemental composition.
-
Analyze the fragmentation pattern in MS/MS mode to further confirm the structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption bands are characteristic of the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (pyrrole) | 3300-3500 | Stretching vibration |
| C-H (aromatic) | 3100-3200 | Stretching vibration |
| C=O (ester) | 1680-1710 | Stretching vibration |
| C=C (pyrrole) | 1500-1600 | Stretching vibration |
| N-O (nitro) | 1500-1550 (asymmetric) | Stretching vibration |
| N-O (nitro) | 1340-1380 (symmetric) | Stretching vibration |
Protocol for FT-IR Analysis
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Set the spectral range to 4000-400 cm⁻¹.
-
-
Data Acquisition: Acquire the sample spectrum with a sufficient number of scans (e.g., 16-32 scans) at a resolution of 4 cm⁻¹.
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method is suitable for purity determination and assay.
Protocol for HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile or methanol. A good starting point for method development is a gradient from 30% to 70% acetonitrile over 20 minutes. The mobile phase can be buffered (e.g., with phosphate buffer at pH 7) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a concentration of approximately 0.1-1.0 mg/mL.
-
Data Analysis:
-
The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
A reference standard should be used for quantitative analysis.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule and is useful for setting the detection wavelength in HPLC analysis.
Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λmax.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the solvent to be used as a blank.
-
-
Data Acquisition:
-
Record the baseline with the blank cuvette.
-
Record the spectrum of the sample solution over a range of wavelengths (e.g., 200-600 nm).
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Potential Impurities and Synthetic Considerations
The synthesis of this compound typically involves the nitration of ethyl 1H-pyrrole-2-carboxylate.[4] Potential impurities may arise from incomplete reaction, side reactions, or degradation.
Workflow for Synthesis and Purification:
References
Application Notes & Protocols: The Versatility of Ethyl 4-nitro-1H-pyrrole-2-carboxylate in Nucleophilic Aromatic Substitution
Introduction: The Pyrrole Scaffold and the Power of Activation
The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmacologically active molecules and natural products.[1][2][3] Its derivatives are integral to drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral therapies.[1][2][3] The synthesis of highly functionalized pyrroles is, therefore, a critical endeavor in drug discovery and development.
This guide focuses on Ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS 5930-92-7), a highly valuable and versatile building block.[4][5][6] The strategic placement of two potent electron-withdrawing groups—a nitro group at the C4 position and an ethyl carboxylate at C2—profoundly influences the electronic character of the pyrrole ring. This activation renders the ring susceptible to nucleophilic attack, a reactivity not typically observed in unsubstituted pyrroles.[7][8] Specifically, these groups facilitate nucleophilic aromatic substitution (SNAr), enabling the precise introduction of diverse functional groups at the C5 position. This guide provides a detailed exploration of the underlying mechanism, reaction protocols with various nucleophiles, and practical insights for researchers in organic synthesis and drug development.
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr) on the Activated Pyrrole Ring
The reaction of this compound with nucleophiles proceeds via the classical SNAr mechanism. Unlike typical aromatic rings, the pyrrole ring is electron-rich, which generally makes it unreactive towards nucleophiles.[7][8] However, the presence of the strongly deactivating nitro group is key to enabling this transformation.
The mechanism involves two principal stages:
-
Nucleophilic Attack and Formation of a Meisenheimer-like Intermediate: A nucleophile (Nu⁻) attacks the electron-deficient C5 position of the pyrrole ring. This position is electronically "activated" by the adjacent nitro group. The attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is effectively delocalized across the carboxylate group and, most importantly, onto the oxygen atoms of the nitro group.[8] This stabilization is the critical driving force for the initial addition step.
-
Rearomatization and Displacement of the Leaving Group: The anionic intermediate collapses, restoring the aromaticity of the pyrrole ring by expelling a leaving group. In many syntheses involving nitropyrroles, the nitro group itself can act as the leaving group.[9] However, in the context of C-H functionalization or substitution at other positions, a different leaving group would be present. For the purpose of this guide, we will consider the substitution of a hydrogen atom, which is a common transformation where the reaction is driven to completion by oxidation in the final step, or more commonly, substitution of a leaving group like a halide if one were present at the C5 position. Given the substrate, the most likely reaction is substitution at the C5 position, displacing a hydride which is then oxidized, or substitution of the nitro group itself. Research shows that the nitro group is a good leaving group in SNAr reactions on pyrrole rings.[9]
dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, label="General SNAr Mechanism on the Pyrrole Ring", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
// Reactants
sub [label=<
this compound
nu [label="Nu⁻", shape=egg, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediate
inter [label=<
Meisenheimer-like Intermediate
(Resonance Stabilized)
// Product
prod [label=<
5-Substituted Product
lg [label="NO₂⁻", shape=egg, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Arrows sub -> inter [label="+ Nu⁻", color="#4285F4"]; inter -> sub [label="Reversible", dir=back, style=dashed, color="#5F6368"]; inter -> prod [label="- NO₂⁻", color="#34A853"]; prod -> lg [style=invis]; // for layout
// Invisible nodes for alignment dummy1 [style=invis]; dummy2 [style=invis]; nu -> dummy1 [style=invis]; dummy1 -> inter [style=invis];
{rank=same; sub; nu;} {rank=same; prod; lg;} } caption="General SNAr Mechanism on the Pyrrole Ring"
Application Protocols: Synthesis of Substituted Pyrroles
The following protocols are representative methodologies for the reaction of this compound with common classes of nucleophiles.
Reaction with Amine Nucleophiles (Amination)
The introduction of an amino group is a frequent strategy in medicinal chemistry to modulate solubility, basicity, and receptor-binding interactions. Secondary amines, such as piperidine, readily displace the nitro group on activated pyrrole rings.[9]
Protocol 1: Synthesis of Ethyl 4-(Piperidin-1-yl)-1H-pyrrole-2-carboxylate
-
Materials and Reagents:
-
This compound (CAS 5930-92-7)
-
Piperidine (CAS 110-89-4)
-
Dimethyl Sulfoxide (DMSO), anhydrous (CAS 67-68-5)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Column chromatography setup (Silica gel)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMSO. The use of DMSO is known to accelerate SNAr reactions involving neutral nucleophiles.[9]
-
Add piperidine (2.0-3.0 eq) to the solution at room temperature. A slight excess of the nucleophile ensures the reaction goes to completion.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove residual DMSO and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino-pyrrole derivative.
-
-
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Piperidine is a volatile and corrosive amine. Handle with care.
-
Reaction with Alkoxide Nucleophiles (Alkoxylation)
Alkoxy-substituted pyrroles are valuable intermediates in organic synthesis. The reaction with alkoxides, such as sodium methoxide, is typically rapid and efficient.
Protocol 2: Synthesis of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate
-
Materials and Reagents:
-
This compound (CAS 5930-92-7)
-
Sodium methoxide (CH₃ONa), 25 wt% solution in methanol (CAS 124-41-4)
-
Methanol (MeOH), anhydrous (CAS 67-56-1)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Ice bath
-
Standard glassware for workup and purification
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath. This is done to control the initial exotherm of the reaction.
-
Slowly add sodium methoxide solution (1.1-1.2 eq) dropwise to the stirred solution. The reaction is often very fast, as observed in similar activated pyrrole systems.[9]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by recrystallization or silica gel chromatography if necessary.
-
-
Safety Precautions:
-
Sodium methoxide is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="General Experimental Workflow", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];
// Nodes start [label="1. Setup & Reagents\n(Inert Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="2. Dissolve Substrate\n(e.g., DMSO, MeOH)"]; add_nuc [label="3. Add Nucleophile\n(e.g., Amine, Alkoxide)"]; react [label="4. Reaction\n(Heat / Stir, Monitor by TLC)"]; workup [label="5. Aqueous Work-up\n(Quench, Extract, Wash)"]; dry [label="6. Dry & Concentrate\n(Anhydrous Salt, Rotary Evaporator)"]; purify [label="7. Purification\n(Chromatography / Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Characterized Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> add_nuc; add_nuc -> react; react -> workup; workup -> dry; dry -> purify; purify -> end; } caption="General Experimental Workflow"
Summary of Reaction Conditions
The following table summarizes typical conditions for the nucleophilic substitution on this compound, providing a comparative overview for experimental design.
| Nucleophile Class | Example Nucleophile | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Amines | Piperidine | DMSO | 80 - 90 | 4 - 8 | 70 - 90 |
| Amines | Morpholine | DMSO | 80 - 90 | 6 - 10 | 65 - 85 |
| Alkoxides | Sodium Methoxide | Methanol | 0 to RT | 1 - 2 | 85 - 95 |
| Alkoxides | Sodium Ethoxide | Ethanol | 0 to RT | 1 - 2 | 80 - 95 |
| Thiolates | Sodium Thiophenoxide | DMF | RT to 50 | 2 - 4 | 75 - 90 |
Note: Yields are estimates based on related literature and may vary based on specific reaction scale and purification efficiency.
Conclusion and Future Outlook
This compound is a powerful and versatile electrophile for the synthesis of diverse, highly substituted pyrrole derivatives. The electron-withdrawing nitro and carboxylate groups cooperatively activate the pyrrole ring for nucleophilic aromatic substitution, primarily at the C5 position. This allows for the straightforward introduction of amine, alkoxy, and thioether functionalities, among others. The protocols detailed in this guide offer robust and reproducible methods for accessing these valuable compounds, which serve as key intermediates in the development of new therapeutic agents. The principles outlined here can be extended to a wider range of nucleophiles, further expanding the synthetic utility of this important heterocyclic building block.
References
- 1. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 2. scispace.com [scispace.com]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, CasNo.5930-92-7 BOC Sciences United States [bocscichem.lookchem.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 5930-92-7|this compound|BLD Pharm [bldpharm.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 8. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]
- 9. Nucleophilic aromatic substitution in the pyrrole ring - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS No. 5930-92-7). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. The following troubleshooting guides and FAQs are structured to address practical challenges encountered during its purification, ensuring you achieve the desired purity and yield for your downstream applications.
Compound Profile and Properties
Understanding the physicochemical properties of this compound is the foundation of an effective purification strategy. The nitro group and the pyrrole ring influence its polarity, solubility, and stability.
| Property | Value | Source |
| CAS Number | 5930-92-7 | [1][2] |
| Molecular Formula | C₇H₈N₂O₄ | [1][3] |
| Molecular Weight | 184.15 g/mol | [3] |
| Appearance | Solid (Typically a tan or yellowish solid) | |
| Melting Point | 174°C | [3] |
| Boiling Point | 347.7 ± 22.0 °C (Predicted) | [3] |
| Solubility | Sparingly soluble in non-polar solvents (e.g., hexane), moderately soluble in moderately polar solvents (e.g., ethyl acetate, dichloromethane), and highly soluble in polar aprotic solvents (e.g., acetone, THF, DMF). | Inferred from typical behavior of similar organic molecules. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My crude product is a dark, oily residue instead of a solid. How can I purify it?
-
Probable Causes:
-
Residual Solvent: Incomplete removal of high-boiling point solvents (like DMF or DMSO) used in the reaction.
-
Formation of Polymeric Impurities: Pyrroles can be sensitive to strong acids and light, leading to the formation of dark, tar-like byproducts.
-
Low Purity: A high concentration of impurities can depress the melting point and prevent crystallization.
-
-
Solutions & Explanations:
-
Step 1: Co-evaporation: First, attempt to remove residual high-boiling solvents. Dissolve the oil in a minimal amount of a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Concentrate the solution on a rotary evaporator. Repeat this process 2-3 times. This technique, known as co-evaporation or azeotropic drying, helps pull off the stubborn solvent.
-
Step 2: Attempt Trituration: If the oil persists, try trituration. Add a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold hexane or a diethyl ether/hexane mixture). Vigorously stir or sonicate the mixture. The goal is to "wash" the impurities away, leaving behind the product, which will hopefully solidify.
-
Step 3: Proceed to Chromatography: If the product still fails to solidify, the most robust solution is flash column chromatography. This method is excellent for separating the target molecule from both polar (polymeric) and non-polar impurities. See the detailed protocol in Section 4.
-
Question 2: My product is a dark brown or black solid. How do I decolorize it?
-
Probable Causes:
-
The presence of highly conjugated, colored byproducts is common in pyrrole chemistry, often arising from minor oxidation or polymerization pathways.
-
-
Solutions & Explanations:
-
Activated Carbon (Charcoal) Treatment: This is the most common and effective method for removing colored impurities.
-
Protocol: Dissolve your crude solid in a suitable hot solvent (e.g., ethanol or ethyl acetate) to achieve full dissolution. Add a small amount of activated carbon (typically 1-2% w/w relative to your crude product).
-
Causality: The porous structure of activated carbon provides a large surface area for the adsorption of large, flat, colored molecules.
-
Execution: Gently reflux the mixture for 10-15 minutes. Crucially , perform a hot filtration through a pad of Celite® or filter paper to remove the carbon. Letting the solution cool before filtering will cause your product to crystallize along with the carbon, leading to significant yield loss. After filtration, allow the clear filtrate to cool for recrystallization. The synthesis of the parent compound, ethyl pyrrole-2-carboxylate, successfully uses activated Norit for decolorization.[4]
-
-
Column Chromatography: If charcoal treatment is insufficient, column chromatography is the next logical step. The colored impurities are often highly polar and will stick strongly to the silica gel, allowing your less polar product to elute first.
-
dot
Caption: Decision workflow for decolorizing the crude product.
Question 3: My yield is very low after column chromatography. Where did my product go?
-
Probable Causes:
-
Product is still on the column: The chosen eluent system may be too non-polar to effectively move the product.
-
Product degraded on silica: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, especially during long exposure.
-
Incorrect fraction collection: The product may have eluted in fractions that were discarded.
-
-
Solutions & Explanations:
-
TLC is Key: Always monitor your column with Thin Layer Chromatography (TLC). Spot the crude material, the collected fractions, and the column pot. This allows you to visualize where your product is. A target Rf (retention factor) of 0.25-0.35 in the chosen solvent system is ideal for good separation.
-
Perform a "Column Flush": If you suspect the product is retained, flush the column with a much more polar solvent (e.g., 100% ethyl acetate, or EtOAc with 5-10% methanol). This will push everything off the column. Check the flush solvent by TLC to see if your product is present.
-
Use Deactivated Silica: If you suspect degradation, you can use silica gel that has been deactivated. This is done by pre-treating the silica with a solvent mixture containing a small amount of a base, like triethylamine (~1%), which neutralizes the acidic sites.
-
Choose the Right Eluent: For this compound, a good starting point for eluent selection is a mixture of a non-polar solvent (like hexanes or cyclohexane) and a moderately polar solvent (like ethyl acetate).[5] Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity.
-
Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for recrystallizing this compound?
-
A: A mixed-solvent system is often ideal. A good starting point is dissolving the crude product in a minimal amount of hot ethyl acetate or acetone, and then slowly adding a non-polar solvent like hexanes until the solution becomes cloudy (the cloud point). Then, add a drop or two of the polar solvent to redissolve the solid and allow it to cool slowly. Ethanol/water mixtures can also be effective for similar compounds.[6]
-
-
Q: How do I know which impurities I'm dealing with?
-
A: The most likely impurities are unreacted starting material (e.g., Ethyl 1H-pyrrole-2-carboxylate) or regioisomers (e.g., Ethyl 5-nitro-1H-pyrrole-2-carboxylate). A ¹H NMR spectrum of the crude material is invaluable. The starting material will lack the strong electron-withdrawing effect of the nitro group, causing its pyrrole protons to appear at a different chemical shift. Column chromatography is generally effective at separating these types of impurities.
-
-
Q: Is this compound stable?
-
A: Like many nitroaromatic compounds, it is generally stable under normal laboratory conditions. However, it is good practice to protect it from strong light and avoid unnecessarily high heat, as this can promote degradation and discoloration. It is also sensitive to strong reducing agents (which can reduce the nitro group) and strong bases.
-
Standard Purification Protocols
Protocol 1: High-Recovery Recrystallization
-
Solvent Selection: Place a small amount of crude material in a test tube. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor. An ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent (e.g., ethyl acetate) dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Do not add excessive solvent, as this will reduce your yield.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Re-heat to a gentle boil for 5-10 minutes.
-
Hot Filtration (if needed): If carbon was added, perform a hot filtration through fluted filter paper or a Celite® pad to remove it. Pre-heat your funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A common starting point for this compound would be 4:1 Hexanes:Ethyl Acetate.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your starting, low-polarity eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or your eluent. For better resolution, it is preferable to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound, add silica, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions in test tubes.
-
Monitoring: Monitor the eluting fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.
dot
Caption: General purification strategy for this compound.
References
- 1. This compound, CasNo.5930-92-7 BOC Sciences United States [bocscichem.lookchem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. echemi.com [echemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS No. 5930-92-7).[1][2][3] This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols grounded in established chemical principles. Our goal is to empower you to overcome synthetic hurdles and achieve high-yield, high-purity outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
The nitration of ethyl 1H-pyrrole-2-carboxylate is a nuanced electrophilic aromatic substitution. The electron-rich pyrrole ring is highly activated, but also exquisitely sensitive to reaction conditions. The primary challenge lies in achieving regioselective nitration at the C4 position while avoiding common side reactions.
Q1: My reaction yields a mixture of isomers, primarily the desired 4-nitro product and a significant amount of the 5-nitro isomer. How can I improve the regioselectivity for the 4-nitro product?
Root Cause Analysis: This is a classic issue of competing directing effects. The pyrrole ring itself strongly directs incoming electrophiles to the C2 and C5 positions (the α-positions) due to the superior stabilization of the cationic intermediate (the sigma complex). However, the ethyl carboxylate group at the C2 position is an electron-withdrawing, meta-directing group. This deactivates the adjacent C3 position and the α C5 position, thereby favoring substitution at the C4 position. The formation of the 5-nitro isomer indicates that the inherent directing effect of the pyrrole nitrogen is still competing with the meta-directing effect of the ester.
Expert Recommendations:
-
Choice of Nitrating Agent: Avoid harsh nitrating agents like mixed acid (HNO₃/H₂SO₄). These strong acids can lead to protonation of the pyrrole ring, increasing its deactivation and promoting polymerization.[4] A milder, less acidic nitrating agent is crucial. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice for nitrating sensitive pyrroles.[4][5] It provides the nitronium ion (NO₂⁺) electrophile in a less aggressive medium.
-
Temperature Control: Maintain stringent temperature control, typically between -10°C and 0°C, during the addition of the nitrating agent. Lower temperatures reduce the overall reaction rate, allowing the subtle electronic preferences for C4 nitration to dominate over the more aggressive, less selective C5 nitration pathway.
-
Solvent System: Acetic anhydride is not just a reagent to form acetyl nitrate; it also serves as a suitable solvent.[4] Using a co-solvent like acetic acid can help with solubility but ensure it is anhydrous to prevent unwanted side reactions.
Visualizing the Competing Pathways:
Below is a diagram illustrating the formation of the key intermediates for both 4-nitro and 5-nitro substitution. The stability of these intermediates dictates the final product ratio.
Caption: Competing pathways for the nitration of ethyl 1H-pyrrole-2-carboxylate.
Q2: I am observing significant formation of a dark, insoluble tar or polymer, and my overall yield is very low. What is causing this?
Root Cause Analysis: The pyrrole ring is notoriously susceptible to acid-catalyzed polymerization.[4] Strong acids can protonate the pyrrole ring, leading to a loss of aromaticity and creating a reactive species that can attack another pyrrole molecule, initiating a chain reaction. This is particularly problematic with standard nitrating conditions like mixed sulfuric and nitric acid.
Expert Recommendations:
-
Strictly Anhydrous Conditions: Water can react with the acetic anhydride and the nitrating species, generating strong acids that will catalyze polymerization. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Controlled Reagent Addition: Add the nitric acid to the acetic anhydride at a very low temperature (e.g., below 0°C) to pre-form the acetyl nitrate. Then, add this solution dropwise to the dissolved pyrrole substrate, also maintained at low temperature. This prevents localized "hotspots" of high acid concentration.
-
Reaction Quenching: Once the reaction is complete (as determined by TLC analysis), quench it promptly by pouring the reaction mixture over crushed ice or into a cold aqueous bicarbonate solution. This will neutralize the acids and prevent further degradation and polymerization during workup.
Workflow for Minimizing Polymerization:
Caption: Recommended workflow to prevent acid-catalyzed polymerization.
Q3: My purification by column chromatography is difficult. The isomers are hard to separate, and I'm losing a lot of product on the column.
Root Cause Analysis: The 4-nitro and 5-nitro isomers have very similar polarities, making baseline separation on silica gel challenging. Furthermore, nitropyrroles can be somewhat unstable on silica, especially if the silica is slightly acidic or if the elution takes a long time, which can lead to streaking and product loss.
Expert Recommendations:
-
Optimize the Mobile Phase: A systematic approach to solvent system selection is key. Start with a low-polarity system, such as 10-15% ethyl acetate in hexanes, and gradually increase the polarity. Using a shallow gradient on an automated flash chromatography system can significantly improve resolution compared to a standard gravity column.
-
Consider Recrystallization First: Before resorting to chromatography, attempt to recrystallize the crude product. The desired 4-nitro isomer is often a crystalline solid.[1] A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) might selectively crystallize the major isomer, enriching it significantly and simplifying any subsequent chromatographic purification.
-
Neutralize the Silica: To minimize degradation on the column, you can use silica gel that has been pre-treated with a small amount of a base, such as triethylamine (typically 0.5-1% v/v in the mobile phase). This deactivates the acidic sites on the silica surface.
Data Summary: Reaction Parameter Impact
| Parameter | Condition | Impact on 4-Nitro Yield | Impact on Side Products (5-Nitro, Polymer) | Recommendation |
| Nitrating Agent | HNO₃ / H₂SO₄ | Very Low | High (Mainly Polymer) | Avoid |
| Acetyl Nitrate (HNO₃/Ac₂O) | Good to Excellent | Low (Mainly 5-Nitro Isomer) | Recommended | |
| Temperature | > 10°C | Decreased | Increased | Maintain -10°C to 0°C |
| -10°C to 0°C | Optimal | Minimized | Ideal Range | |
| Workup | Delayed Quench | Decreased | Increased | Quench immediately upon completion |
| Prompt Quench on Ice | Optimal | Minimized | Recommended Practice |
Frequently Asked Questions (FAQs)
Q: What is the expected yield for this reaction? A: With an optimized protocol using acetyl nitrate and careful temperature control, isolated yields of the desired this compound can typically range from 50% to 70%. Yields can vary based on the scale of the reaction and the efficiency of the purification.
Q: Can I use fuming nitric acid? A: Yes, fuming nitric acid is often used to prepare acetyl nitrate. However, it is extremely corrosive and reactive. Standard concentrated nitric acid (70%) can also be used, but the amount of acetic anhydride may need to be adjusted to consume the excess water.
Q: How do I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase similar to what you plan for column chromatography (e.g., 20-30% ethyl acetate in hexanes). The product spots will be more polar than the starting material. The reaction is typically complete when the starting material spot is no longer visible.
Q: Is an N-protected pyrrole a better starting material? A: While N-protection (e.g., with a tosyl or BOC group) can sometimes improve stability and alter regioselectivity, it adds extra steps to the synthesis (protection and deprotection). For this specific target, direct nitration of the NH-pyrrole is the most common and efficient route, provided the conditions are carefully controlled. N-alkylation has been shown to increase the proportion of the 5-nitro isomer, which is undesirable for this synthesis.[5]
Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing side product formation.
Materials:
-
Ethyl 1H-pyrrole-2-carboxylate
-
Acetic Anhydride (Ac₂O), anhydrous
-
Fuming Nitric Acid (≥90%)
-
Ethyl Acetate
-
Hexanes
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of the Nitrating Solution (Acetyl Nitrate): In a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add acetic anhydride (5 eq.). Cool the flask to -5°C in an ice/salt bath. Add fuming nitric acid (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0°C. Stir the resulting solution at this temperature for 15 minutes.
-
Reaction Setup: In a separate, larger flame-dried flask, dissolve Ethyl 1H-pyrrole-2-carboxylate (1 eq.) in acetic anhydride (sufficient to ensure dissolution, approx. 5-10 mL per gram of substrate). Cool this solution to -10°C.
-
Nitration: Slowly add the pre-formed acetyl nitrate solution to the pyrrole solution dropwise over 30-60 minutes. Use a syringe pump for better control on a larger scale. Meticulously maintain the internal reaction temperature at or below -5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the mixture at -5°C to 0°C. Monitor the reaction progress by TLC every 15-20 minutes. The reaction is typically complete within 1-2 hours.
-
Workup and Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Continue stirring until all the excess acetic anhydride is hydrolyzed and the solution is neutral or slightly basic (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Step 7a (Recrystallization): Attempt to recrystallize the crude solid from a suitable solvent system like ethyl acetate/hexanes or ethanol/water to isolate the pure this compound as a yellow crystalline solid.[1]
-
Step 7b (Chromatography): If recrystallization is unsuccessful or isomers persist, purify the material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30%).
-
References
Technical Support Center: Synthesis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction yield, and ensure the integrity of your results.
Core Synthesis Overview: Nitration of Ethyl 1H-pyrrole-2-carboxylate
The most common and direct route to this compound is the electrophilic nitration of the parent ester, Ethyl 1H-pyrrole-2-carboxylate. The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. However, this high reactivity also makes it prone to side reactions, such as polymerization and oxidation, especially under harsh acidic conditions.[1][2]
The presence of the electron-withdrawing ethyl carboxylate group at the C2 position deactivates the ring, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the C4 and C5 positions.[1] To mitigate the ring's sensitivity, mild nitrating agents are strongly preferred over the traditional mixed acid (HNO₃/H₂SO₄) system.[2] The reagent of choice is typically acetyl nitrate, generated in situ from nitric acid and acetic anhydride.[1][3]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My yield of this compound is consistently low. What are the primary causes?
A1: Low yields in this synthesis are most often traced back to three key areas: reaction conditions, reagent quality, and product degradation.
-
Sub-optimal Temperature Control: The nitration of pyrroles is highly exothermic. An uncontrolled temperature increase can lead to a cascade of side reactions, including polynitration and oxidative decomposition of the pyrrole ring, significantly reducing the yield of the desired mono-nitrated product.[4]
-
Harsh Reaction Acidity: While the reaction requires an acid to generate the nitronium ion electrophile, the pyrrole ring is notoriously unstable in the presence of strong acids, leading to polymerization and the formation of intractable tars.[2] Using a potent system like concentrated H₂SO₄/HNO₃ is a common mistake that drastically lowers yields.[2]
-
Reagent Purity: The quality of the starting materials is critical.
-
Nitric Acid: Use fuming nitric acid (≥90%) to minimize the water content in the reaction. Water can compete with the electrophilic substitution and promote side reactions.
-
Acetic Anhydride: Ensure the acetic anhydride is fresh and has not been hydrolyzed to acetic acid, which would alter the reaction medium.
-
Starting Material: The Ethyl 1H-pyrrole-2-carboxylate precursor should be pure. Impurities can introduce competing side reactions.
-
Solution Workflow:
-
Temperature Management: Maintain a strictly controlled low temperature, ideally between -10°C and 0°C, throughout the addition of the nitrating agent. Use an ice-salt or dry ice/acetone bath.[4]
-
Controlled Reagent Addition: Add the pre-chilled nitrating mixture (acetyl nitrate) dropwise to the solution of the pyrrole ester over an extended period (e.g., 30-60 minutes). This prevents localized heat and concentration spikes.
-
Use a Mild Nitrating System: Employ acetyl nitrate, generated by cautiously adding fuming nitric acid to acetic anhydride at low temperatures. This provides a controlled release of the nitronium ion without the harshness of mixed acid.[1][3]
Q2: I'm observing a significant amount of dark, tar-like material in my reaction flask. What is it and how can I prevent it?
A2: The formation of dark, insoluble tars is a classic sign of pyrrole polymerization.[2] This occurs when the protonated pyrrole monomer attacks another pyrrole molecule in a chain reaction. This process is aggressively catalyzed by strong acids and high temperatures.
Causality: The high electron density of the pyrrole ring makes it not only a good nucleophile for electrophilic attack but also susceptible to acid-catalyzed self-condensation.
Prevention Strategies:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Water can exacerbate acid-catalyzed decomposition.
-
Avoid Strong Mineral Acids: As detailed in Q1, the primary method to prevent polymerization is to avoid strong, non-oxidizing acids like H₂SO₄. The acetic acid/acetic anhydride system is a much milder environment.
-
Maintain Low Temperatures: Polymerization is kinetically disfavored at lower temperatures. Keeping the reaction cold is your best defense.
-
Immediate Quenching: Once the reaction is complete (monitored by TLC), quench it promptly by pouring it over ice water or a crushed ice/water mixture. This dilutes the acid and stops the reaction, preventing further degradation of the product during workup.
Q3: My product is a mixture of isomers (4-nitro and 5-nitro). How can I improve the regioselectivity for the 4-nitro isomer?
A3: Achieving high regioselectivity can be challenging. The C2-ester group directs nitration to both the C4 and C5 positions. While the C4 position is often favored electronically, the C5 position is sterically less hindered. The final isomeric ratio is a sensitive function of the reaction conditions.
-
Influence of Solvent and Temperature: Lower temperatures generally favor the electronically preferred product (C4-nitro) over the sterically favored one. The solvent system can also influence the transition state energies for attack at each position. Acetic anhydride is a standard solvent that provides good results.
-
Nitrating Agent: The choice of nitrating agent is paramount. Milder, bulkier reagents can sometimes enhance selectivity, but acetyl nitrate remains the most reliable and commonly reported agent for this transformation.
Optimization Steps:
-
Refine Temperature Control: Experiment with running the reaction at the lower end of the recommended range (e.g., -15°C to -10°C) to see if it improves the 4-nitro to 5-nitro ratio.
-
Chromatographic Separation: In practice, achieving perfect selectivity is difficult. A mixture of isomers is common. The most practical solution is an efficient purification step. The two isomers, this compound and Ethyl 5-nitro-1H-pyrrole-2-carboxylate, generally have different polarities and can be separated effectively using column chromatography on silica gel.[5]
Q4: I'm having difficulty purifying the final product from the dark, crude mixture. What are the best practices?
A4: Purifying nitropyrroles requires care to avoid degradation on the column.
-
Initial Workup: After quenching the reaction on ice, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally, brine.
-
Adsorbent Choice: Silica gel is the standard stationary phase. If you notice significant product streaking or decomposition on the column (indicated by a darkening of the silica), you can neutralize the silica gel. This is done by preparing a slurry of the silica in the starting eluent and adding 1% triethylamine, then removing the solvent before packing the column.
-
Solvent System (Eluent): A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The 4-nitro isomer is generally more polar than the 5-nitro isomer and will elute later.
-
Avoid Prolonged Exposure: Do not let the product sit on the column for an extended period. Run the chromatography session efficiently. Use a rotary evaporator at moderate temperature (≤ 40°C) to remove the solvent from the collected fractions to prevent thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the nitration of Ethyl 1H-pyrrole-2-carboxylate with acetyl nitrate?
A1: The reaction proceeds via a standard electrophilic aromatic substitution mechanism in three main steps:
-
Formation of the Electrophile: Acetic anhydride reacts with nitric acid to form acetyl nitrate. This molecule is in equilibrium with its ionized form, the acetate ion and the highly electrophilic nitronium ion (NO₂⁺).[6]
-
Nucleophilic Attack: The π-electron system of the pyrrole ring acts as a nucleophile and attacks the nitronium ion. This attack preferentially occurs at the C4 or C5 position, breaking the aromaticity of the ring and forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]
-
Rearomatization: A weak base in the mixture, typically water or an acetate ion, abstracts the proton from the carbon atom bearing the new nitro group. This restores the aromatic π-system and yields the final neutral nitropyrrole product.[3]
Q2: Why is acetyl nitrate preferred over a strong mixed acid (HNO₃/H₂SO₄)?
A2: This choice is dictated by the high reactivity and sensitivity of the pyrrole ring.[2]
-
Reactivity Control: The concentration of the active electrophile (NO₂⁺) generated from acetyl nitrate is much lower and more controlled than in a superacidic medium like H₂SO₄/HNO₃. This helps prevent runaway reactions and over-nitration.[6][7]
-
Preventing Degradation: Strong sulfuric acid is a powerful dehydrating and oxidizing agent that can cause the pyrrole ring to polymerize or decompose, resulting in the formation of tar and a significant loss of yield.[2] The acetic anhydride/acetic acid medium is far less harsh.
Q3: What are the key safety precautions for this nitration reaction?
A3: Nitration reactions are energetic and require strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Perform the entire reaction in a well-ventilated chemical fume hood. Nitric acid and acetic anhydride are corrosive and have noxious vapors.
-
Temperature Control: Never add the nitrating agent to the pyrrole solution at room temperature. The reaction is highly exothermic and can lead to a thermal runaway, a rapid and uncontrolled increase in temperature and pressure that can cause the reaction to boil over or even explode.[4]
-
Reagent Handling: Add reagents slowly and cautiously. Never add water to concentrated acids; always add acid to water (or in this case, to the acetic anhydride) slowly and with cooling.
-
Quenching: The quenching step (pouring the reaction mixture onto ice) should also be done carefully, as it can release heat.
Data Presentation: Optimized Reaction Parameters
The following table summarizes a set of optimized conditions for the synthesis, designed to maximize the yield of the 4-nitro isomer while minimizing side products.
| Parameter | Recommended Value | Rationale |
| Pyrrole Substrate | 1.0 equivalent | Starting material |
| Acetic Anhydride | 5-10 equivalents | Acts as solvent and reagent |
| Nitric Acid (fuming) | 1.0 - 1.2 equivalents | Nitrating source; slight excess ensures full conversion |
| Temperature | -10°C to 0°C | Minimizes polymerization and side reactions |
| Addition Time | 30 - 60 minutes | Ensures controlled release of heat |
| Reaction Time | 1 - 2 hours (TLC monitored) | Allows for completion without product degradation |
| Quenching Agent | Crushed Ice / Water | Immediately stops the reaction and dilutes acid |
Experimental Protocols
Step-by-Step Protocol for the Synthesis of this compound
Materials:
-
Ethyl 1H-pyrrole-2-carboxylate
-
Acetic Anhydride (≥98%)
-
Fuming Nitric Acid (≥90%)
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (5-10 eq).
-
Cooling: Cool the solution to -10°C using an ice-salt or dry ice/acetone bath.
-
Prepare Nitrating Agent: In a separate flask, cautiously add fuming nitric acid (1.1 eq) to an excess of acetic anhydride at 0°C. Allow this mixture to stir for 10 minutes at this temperature. This is your acetyl nitrate solution.
-
Addition: Transfer the cold acetyl nitrate solution to the dropping funnel and add it dropwise to the stirred pyrrole solution over 30-60 minutes, ensuring the internal temperature does not rise above 0°C.
-
Reaction: After the addition is complete, allow the mixture to stir at -10°C to 0°C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent).
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and with stirring into a large beaker containing a slurry of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash them sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a temperature below 40°C.
-
Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to separate the 4-nitro and 5-nitro isomers.
Visualizations
Reaction Mechanism Workflow
Caption: Mechanism of pyrrole nitration using acetyl nitrate.
Troubleshooting Workflow
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 [smolecule.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitration - Wikipedia [en.wikipedia.org]
"Ethyl 4-nitro-1H-pyrrole-2-carboxylate" stability issues and degradation products
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 4-nitro-1H-pyrrole-2-carboxylate. Here, we address common stability issues and provide troubleshooting guidance to ensure the integrity of your experiments. Our approach is rooted in the fundamental chemical principles governing the reactivity of the pyrrole ring, the nitro functional group, and the ethyl ester moiety.
Frequently Asked Questions (FAQs) on Stability
Q1: My sample of this compound has changed color over time, appearing darker. Is it still usable?
A darkening of the sample, typically to a yellow or brownish hue, can be an indicator of degradation. Pyrrole-containing compounds can be sensitive to air and light, leading to the formation of colored oligomeric or polymeric impurities.[1] While a slight color change may not significantly impact every application, it is crucial to verify the purity of the material before use, especially for sensitive quantitative assays or in late-stage drug development. We recommend performing a purity check using High-Performance Liquid Chromatography (HPLC) with a UV detector.
Q2: What are the optimal storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dark, and dry environment. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. The container should be tightly sealed to protect it from moisture.
Q3: I am dissolving my compound in a strongly acidic solution and observing poor recovery. What could be the issue?
The pyrrole ring is known to be unstable in strongly acidic conditions, which can lead to polymerization.[1][2][3] This process results in the formation of insoluble, often colored, byproducts, which would account for the poor recovery of your target compound. For applications requiring acidic conditions, it is advisable to use the mildest acid possible and to keep the exposure time to a minimum.
Troubleshooting Guide: Degradation Pathways and Products
This section delves into specific experimental challenges that may arise from the instability of this compound, providing insights into the likely degradation products and methods for their identification.
Issue 1: Suspected Hydrolysis of the Ethyl Ester
Scenario: You are working in an aqueous environment, particularly at a non-neutral pH, and you suspect that the ethyl ester functionality of your molecule is being cleaved.
Causality: Ethyl esters are susceptible to hydrolysis, a reaction that cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases.[4][5][6]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction that is favored by an excess of water.[4][5]
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and proceeds to completion, forming a carboxylate salt and ethanol.[4][5][6]
Potential Degradation Product: 4-Nitro-1H-pyrrole-2-carboxylic acid.
Troubleshooting Workflow:
Caption: Workflow for investigating ester hydrolysis.
Experimental Protocol: Analysis of Ester Hydrolysis by LC-MS
-
Sample Preparation: Prepare a solution of your suspect sample in a suitable solvent (e.g., acetonitrile/water). Also, prepare a standard solution of this compound.
-
LC-MS Analysis:
-
Use a reverse-phase HPLC column (e.g., C18).
-
Employ a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid (for MS compatibility).
-
Monitor for the parent compound and the potential degradation product, 4-Nitro-1H-pyrrole-2-carboxylic acid. The carboxylic acid will be more polar and thus will have a shorter retention time than the ethyl ester.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Look for the [M-H]⁻ ion of the parent compound and the [M-H]⁻ ion of the carboxylic acid degradation product.
-
-
Confirmation: If a peak corresponding to the mass of the carboxylic acid is observed, confirm its identity by comparing its retention time to a standard of 4-Nitro-1H-pyrrole-2-carboxylic acid, if available. Tandem mass spectrometry (MS/MS) can also be used to compare the fragmentation patterns.
| Compound | Molecular Weight | Expected [M-H]⁻ (m/z) |
| This compound | 184.15 | 183.04 |
| 4-Nitro-1H-pyrrole-2-carboxylic acid | 156.10 | 155.01 |
Issue 2: Unintended Reduction of the Nitro Group
Scenario: Your experimental conditions involve the use of reducing agents (e.g., for a subsequent reaction step), and you observe the disappearance of your starting material and the appearance of a new, more polar compound.
Causality: The nitro group is readily reduced to an amine under various conditions. Common laboratory reducing agents can facilitate this transformation.[7][8][9][10]
-
Catalytic Hydrogenation: Reagents like Palladium on carbon (Pd/C) with hydrogen gas are highly effective for nitro group reduction.[8]
-
Metal/Acid Reduction: Metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid are also commonly used.[8][10]
Potential Degradation Product: Ethyl 4-amino-1H-pyrrole-2-carboxylate.
Troubleshooting Workflow:
Caption: Troubleshooting unintended nitro group reduction.
Experimental Protocol: Analysis of Nitro Group Reduction by LC-MS and NMR
-
LC-MS Analysis:
-
Follow the LC-MS protocol as described for ester hydrolysis, but operate the mass spectrometer in positive ion mode.
-
Look for the [M+H]⁺ ion of the parent compound and the [M+H]⁺ ion of the amino-pyrrole degradation product.
-
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum of the purified degradation product.
-
The disappearance of the characteristic signals for the protons on the nitro-substituted pyrrole ring and the appearance of new signals, including a broad singlet for the -NH₂ protons, would confirm the reduction. The aromatic protons on the amino-pyrrole will be shifted upfield compared to the nitro-pyrrole due to the electron-donating nature of the amino group.[11][12]
-
| Compound | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | 184.15 | 185.06 |
| Ethyl 4-amino-1H-pyrrole-2-carboxylate | 154.17 | 155.08 |
Issue 3: Photodegradation
Scenario: Your experiments are conducted under ambient light, and you notice a gradual loss of your compound over time, even in the absence of reactive chemical agents.
Causality: Nitroaromatic compounds can be susceptible to photodegradation, especially when exposed to UV light.[13][14][15][16] The energy from the light can promote the molecule to an excited state, leading to various reactions, including the potential for cleavage of the nitro group or reactions with solvent molecules.
Potential Degradation Products: A complex mixture of products can be formed, potentially including hydroxylated and denitrated species.
Troubleshooting and Prevention:
-
Conduct experiments in the dark or under amber light to minimize exposure to UV and visible light.
-
Use amber vials or wrap your reaction vessels in aluminum foil.
-
If photodegradation is suspected, analyze your sample by LC-MS and look for a variety of unexpected peaks.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download [edurev.in]
- 3. scribd.com [scribd.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. jsynthchem.com [jsynthchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 14. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Chemistry of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Welcome to the technical support center for Ethyl 4-nitro-1H-pyrrole-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet valuable heterocyclic building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome the inherent low reactivity of this molecule and successfully incorporate it into your synthetic routes.
The presence of two powerful electron-withdrawing groups—the nitro group at the 4-position and the ethyl carboxylate at the 2-position—significantly deactivates the pyrrole ring. This deactivation renders the molecule less susceptible to typical electrophilic aromatic substitution and can complicate other desired transformations. This guide provides practical, field-proven insights and detailed protocols to address these challenges head-on.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: My electrophilic substitution reaction is not working.
Question: I am trying to perform a standard electrophilic aromatic substitution (e.g., halogenation, acylation) on this compound, but I am observing no reaction or very low yields. Why is this happening and what can I do?
Answer:
The low reactivity of your substrate towards electrophiles is expected. The nitro and ethyl ester groups strongly withdraw electron density from the pyrrole ring, making it electron-deficient and thus, a poor nucleophile to react with electrophiles. Standard conditions used for electron-rich pyrroles will likely fail.
Causality Behind Experimental Choices:
-
Harsh Reaction Conditions: To overcome the high activation energy barrier, more forcing conditions are often necessary. This may involve stronger Lewis acids, higher temperatures, and longer reaction times.
-
Lewis Acid Catalysis: A strong Lewis acid can coordinate to the carbonyl oxygen of the ester or the nitro group, further polarizing the ring and potentially increasing its reactivity, although this can also lead to decomposition.
-
Protecting the Pyrrole NH: The acidic nature of the N-H proton can interfere with many electrophilic substitution reagents and Lewis acids. N-protection can mitigate these side reactions.
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting failed electrophilic substitution.
Experimental Protocol: N-Protection with SEM-Cl
-
Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: My nitro group reduction is also reducing the ethyl ester.
Question: I am trying to reduce the nitro group to an amine, but my ethyl ester is also being reduced or hydrolyzed. How can I achieve chemoselective reduction?
Answer:
The choice of reducing agent is critical for achieving chemoselectivity. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the nitro group and the ester. Catalytic hydrogenation with certain catalysts can also lead to over-reduction or dehalogenation if other sensitive groups are present.
Recommended Reagent Systems for Chemoselective Nitro Reduction:
| Reagent System | Solvent | Temperature | Key Advantages | Potential Issues |
| SnCl₂·2H₂O | Ethanol/Ethyl Acetate | Reflux | Mild, highly selective for nitro groups over esters and carbonyls. | Stoichiometric amounts of tin salts need to be removed during work-up. |
| Fe/NH₄Cl | Ethanol/Water | Reflux | Inexpensive, robust, and generally selective. | Can be slow and require a large excess of iron. Work-up can be cumbersome. |
| NaBH₄/FeCl₂ | Methanol/Water | Room Temp | High chemoselectivity, good yields, and mild conditions.[1][2] | Requires careful control of stoichiometry. |
| H₂, Pd/C (with additives) | Ethanol | Room Temp | Catalytic, clean reaction. | Can sometimes lead to ester reduction. Additives like ethylenediamine can improve selectivity. |
Experimental Protocol: Chemoselective Nitro Reduction with SnCl₂·2H₂O
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Add a saturated solution of sodium bicarbonate to neutralize the mixture (caution: gas evolution).
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Issue 3: I am struggling with the hydrolysis of the ethyl ester.
Question: I want to hydrolyze the ethyl ester to the corresponding carboxylic acid, but I am getting decomposition or low yields. What are the optimal conditions?
Answer:
The electron-deficient nature of the pyrrole ring makes it susceptible to nucleophilic attack and potential polymerization under harsh basic or acidic conditions. Therefore, mild hydrolysis conditions are crucial.
Recommended Hydrolysis Conditions:
-
Base-Catalyzed Hydrolysis: Use a mild base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. Stronger bases like NaOH or KOH at elevated temperatures should be avoided.
-
Acid-Catalyzed Hydrolysis: This is generally not recommended as the strongly acidic conditions can lead to polymerization of the pyrrole ring.
Experimental Protocol: Mild Hydrolysis with LiOH
-
Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, acidify the reaction mixture to pH ~3 with dilute HCl (e.g., 1 M).
-
Extraction: Extract the carboxylic acid product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the carboxylic acid. The product may be used in the next step without further purification if it is sufficiently pure.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the low reactivity of this compound?
The low reactivity stems from the electronic properties of the pyrrole ring being heavily influenced by the two strong electron-withdrawing groups: the nitro group (-NO₂) and the ethyl carboxylate group (-COOEt). These groups pull electron density away from the pyrrole ring, making it "electron-poor." In many reactions, such as electrophilic aromatic substitution, the pyrrole ring needs to act as a nucleophile (an electron-rich species). Due to its electron-deficient nature, it is a very weak nucleophile, and therefore, unreactive under standard conditions.
Q2: Can I perform nucleophilic aromatic substitution on this molecule?
Yes, under certain conditions. The presence of the nitro group can activate the pyrrole ring for nucleophilic aromatic substitution (SNAᵣ). However, the position of the nitro group is critical. For a nucleophile to displace the nitro group, it would need to attack the carbon atom to which the nitro group is attached. The success of this reaction would also depend on the nature of the nucleophile and the reaction conditions. It is important to protect the pyrrole N-H before attempting reactions with strong bases to prevent deprotonation.
Q3: How can I form an amide bond with the carboxylic acid derived from this pyrrole?
Once you have successfully hydrolyzed the ethyl ester to the carboxylic acid, you can use standard peptide coupling reagents to form an amide bond. Given the potentially sensitive nature of the pyrrole ring, it is advisable to use mild and efficient coupling agents.
Recommended Amide Coupling Reagents:
| Coupling Reagent | Activator/Base | Solvent | Key Features |
| HATU | DIPEA or Hunig's base | DMF, NMP | Fast reaction times, high yields, low epimerization. |
| EDC/HOBt | DIPEA or Et₃N | DCM, DMF | Commonly used, cost-effective, good for many substrates. |
| Boc₂O/DMAPO | None | One-pot | High-yield, scalable, and efficient for less reactive heterocycles.[3][4] |
Q4: Is N-alkylation of the pyrrole nitrogen feasible?
Yes, N-alkylation is a common strategy for both protecting the pyrrole N-H and for introducing further diversity into the molecule. The pyrrole nitrogen is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) followed by the addition of an alkylating agent (e.g., alkyl halide, benzyl bromide).
Logical Relationship Diagram for Synthetic Transformations:
Caption: Synthetic pathways originating from this compound.
References
- 1. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University [tohoku.ac.jp]
Technical Support Center: Nitration of Pyrrole-2-carboxylates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the nitration of pyrrole-2-carboxylates. As Senior Application Scientists, we understand that while these scaffolds are vital in medicinal chemistry, their synthesis can be challenging. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack, but also prone to undesirable side reactions, particularly under acidic conditions. This guide provides in-depth, field-proven insights to help you navigate and troubleshoot these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the nitration of pyrrole-2-carboxylate systems. We delve into the causality behind these problems and offer practical, evidence-based solutions.
Q1: My reaction is resulting in a low yield or no desired product. What are the likely causes?
This is the most frequent challenge, often stemming from the inherent reactivity of the pyrrole nucleus.
Probable Cause 1: Decomposition via Acid-Catalyzed Polymerization The pyrrole ring is highly activated towards electrophilic attack but is notoriously unstable in the presence of strong acids.[1][2] Protic acids can protonate the ring, disrupting its aromaticity and initiating a cascade of polymerization, leading to the formation of intractable tars.[3] Standard nitrating conditions like a mixture of concentrated nitric and sulfuric acids (HNO₃/H₂SO₄) are often too harsh and will likely degrade the starting material.[1][4]
Solution:
-
Employ Milder Nitrating Agents: The reagent of choice for sensitive pyrroles for decades has been acetyl nitrate (AcONO₂), typically generated in situ from fuming nitric acid and acetic anhydride.[1][3][5][6] This reagent provides the nitronium ion (NO₂⁺) electrophile in a less acidic medium, minimizing polymerization.
-
Strict Temperature Control: Perform the reaction at low temperatures, typically between -15 °C and 0 °C, to manage the exothermic nature of the reaction and suppress degradation pathways.
Probable Cause 2: Inappropriate Choice of Nitrating Agent for the Substrate While acetyl nitrate is a good starting point, other milder reagents may be necessary for particularly sensitive substrates. Metal nitrates, for example, can be effective under specific conditions.
Solution:
-
Consider Alternative Reagents: Reagents like copper (II) nitrate (Cu(NO₃)₂) or iron (III) nitrate (Fe(NO₃)₃) have been used successfully for the nitration of certain heterocyclic systems, sometimes offering better yields and cleaner reactions.[4][7] For some substrates, nitronium tetrafluoroborate (NO₂BF₄) can also be a viable, albeit highly reactive, option.[8]
Q2: My reaction mixture turned into a dark, insoluble tar. How can I prevent this?
The formation of tar is a definitive sign of pyrrole ring decomposition and polymerization.[1]
Underlying Mechanism: The lone pair of electrons on the pyrrole nitrogen contributes to a π-excessive system, making the ring highly nucleophilic. In a strongly acidic environment, protonation at the C2 or C3 position creates a non-aromatic cation. This cation is a potent electrophile that can be attacked by another neutral pyrrole molecule, initiating a chain reaction that results in polymer formation.
Logical Workflow for Preventing Polymerization
Caption: Troubleshooting workflow for tar formation.
Q3: I'm getting a mixture of isomers. How do I control the regioselectivity?
Regioselectivity in the nitration of pyrrole-2-carboxylates is a classic chemical challenge governed by the competing directing effects of the pyrrole ring itself and the C2 substituent.
The Competing Effects:
-
The Pyrrole Ring: The nitrogen atom is a powerful activating, ortho, para-director. In a monosubstituted pyrrole, this strongly favors electrophilic attack at the C5 (para) and C2 (ortho) positions. The intermediate cation formed by attack at the C2 (or C5) position is stabilized by three resonance structures, making it more stable than the intermediate from C3 attack, which has only two.[9]
-
The Carboxylate Group (-COOR): This is an electron-withdrawing group and is deactivating and meta-directing.[10] In a pyrrole-2-carboxylate, the meta positions are C4.
Therefore, the nitration of a pyrrole-2-carboxylate involves a competition between nitration at C5 (directed by the ring's heteroatom) and C4 (directed by the carboxylate group). The outcome often depends on the specific reaction conditions and the nature of the nitrating agent.[11]
Strategies for Control:
-
Favoring the 4-Nitro Isomer: The electron-withdrawing effect of the carboxylate group deactivates the ring, but particularly the adjacent C3 and C5 positions. This can lead to a higher proportion of the 4-nitro product.[11] Using conditions that favor thermodynamic control may increase the ratio of the 4-nitro isomer.
-
Favoring the 5-Nitro Isomer: Conditions that favor kinetic control and reactions with highly reactive electrophiles may favor attack at the electronically richer C5 position.
-
N-Substitution: Substituting the pyrrole nitrogen (e.g., with a methyl or benzyl group) can influence the electronic distribution and may alter the 4-nitro/5-nitro product ratio. For instance, nitration of ethyl 1-methyl-2-pyrrolecarboxylate has been shown to yield the 4-nitro isomer.[11]
Mechanism of Nitration and Regioselectivity
Caption: Competing pathways for nitration.
Q4: I am observing dinitration products. How can I achieve mononitration?
While the first nitro group is strongly deactivating, forceful conditions can sometimes lead to the introduction of a second nitro group.
Solution:
-
Stoichiometric Control: Use a slight deficiency or exactly one equivalent of the nitrating agent relative to the pyrrole substrate.
-
Controlled Addition: Add the nitrating agent slowly and portion-wise to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the electrophile low, favoring mononitration.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated byproducts.
Data & Reference Tables
For quick reference, the following tables summarize key experimental parameters.
Table 1: Comparison of Common Nitrating Systems for Pyrroles
| Nitrating System | Typical Conditions | Pros | Cons |
| HNO₃ / H₂SO₄ | -10 to 10 °C | Inexpensive, powerful | Extremely harsh, high risk of polymerization and degradation for pyrroles.[1][4] |
| Acetyl Nitrate | Acetic anhydride, -15 to 0 °C | Mild, effective for sensitive heterocycles, the standard for pyrroles.[1][3][6] | Requires fuming nitric acid, in situ preparation needed. |
| Cu(NO₃)₂ | Acetic anhydride or other solvent | Mild, can offer good yields.[4][7] | Substrate-dependent, may require screening. |
| Fe(NO₃)₃ · 9H₂O | Acetonitrile, RT | Very fast, efficient for some systems, moderate to excellent yields.[7] | Can lead to decomposition in some cases.[7] |
| NO₂BF₄ | Inert solvent (e.g., ACN, CH₂Cl₂), low temp. | Highly reactive electrophile | Can be too reactive, difficult to control, expensive.[8] |
Table 2: Quick Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Dark Tar Formation | Use of strong acids (H₂SO₄); High temperature. | Switch to acetyl nitrate; maintain reaction temperature < 0 °C. |
| Low or No Yield | Substrate decomposition; Insufficiently reactive nitrating agent. | Use milder conditions; screen alternative nitrating agents (e.g., Cu(NO₃)₂). |
| Mixture of Isomers | Competing directing effects (C4 vs. C5). | Modify solvent, temperature, or nitrating agent; consider N-substitution to block or alter reactivity. |
| Dinitration Product | Excess nitrating agent; prolonged reaction time. | Use ≤ 1.0 equivalent of nitrating agent; monitor reaction by TLC and quench promptly. |
Validated Experimental Protocol: Nitration of Methyl Pyrrole-2-carboxylate with Acetyl Nitrate
This protocol is a robust starting point for the mononitration of pyrrole-2-carboxylates, designed to minimize degradation.
Materials:
-
Methyl pyrrole-2-carboxylate
-
Acetic Anhydride (Ac₂O)
-
Fuming Nitric Acid (f-HNO₃, >90%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice-salt bath
Procedure:
-
Preparation of Acetyl Nitrate Solution (Caution: Perform in a fume hood behind a blast shield):
-
In a clean, dry, three-neck flask equipped with a dropping funnel and a thermometer, cool acetic anhydride (10 equivalents) to -10 °C using an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 0 °C.
-
Stir the resulting solution at -10 °C for 15-20 minutes before use. This is your nitrating agent.
-
-
Nitration Reaction:
-
Dissolve methyl pyrrole-2-carboxylate (1.0 equivalent) in a suitable solvent like dichloromethane in a separate flask.
-
Cool the substrate solution to -15 °C.
-
Slowly add the pre-prepared cold acetyl nitrate solution dropwise to the substrate solution. Maintain the internal temperature at or below -10 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture at -10 °C to 0 °C. Monitor the reaction progress by TLC.
-
-
Workup and Isolation:
-
Once the starting material is consumed (typically 1-2 hours), carefully pour the reaction mixture onto a mixture of crushed ice and saturated sodium bicarbonate solution to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification:
-
The crude product, a mixture of 4- and 5-nitro isomers, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. pyrrole nitration [quimicaorganica.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. brainly.in [brainly.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimization of Ethyl 4-nitro-1H-pyrrole-2-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS 5930-92-7), a key building block in the development of pharmaceuticals and agrochemicals.[1][2][3] This document provides in-depth troubleshooting advice and optimized protocols to help you navigate the common challenges associated with the nitration of the pyrrole ring system. Our goal is to equip you with the scientific rationale behind each step, enabling you to confidently optimize your reaction conditions for maximum yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, which typically involves the electrophilic aromatic substitution of Ethyl 1H-pyrrole-2-carboxylate.
Category 1: Low Yield and Purity Issues
Question: My reaction yield is consistently low. What are the primary causes?
Answer: Low yields in this synthesis are a frequent challenge and can typically be attributed to one or more of the following factors:
-
Acid-Catalyzed Polymerization: Pyrrole and its derivatives are highly susceptible to polymerization under strongly acidic conditions, such as those found in standard nitric/sulfuric acid mixtures.[4][5] This results in the formation of intractable "tar" and is a major pathway for starting material loss.
-
Over-Nitration: The pyrrole ring is an electron-rich heterocycle, making it highly activated towards electrophilic substitution.[6] If reaction conditions are not carefully controlled, dinitration or other side reactions can occur, consuming the desired mononitrated product.
-
Suboptimal Reaction Conditions: Factors like incorrect temperature, reaction time, or choice of nitrating agent can lead to incomplete conversion of the starting material or favor the formation of side products.[7]
-
Product Degradation During Workup: The product itself can be sensitive. Extended exposure to acidic or basic conditions during the aqueous workup can lead to hydrolysis of the ester or degradation of the pyrrole ring.
Question: My TLC plate shows multiple spots besides the starting material and product. What are these impurities?
Answer: The primary impurities are typically regioisomers and degradation products. The electron-withdrawing carboxylate group at C2 directs electrophiles to the C4 and C5 positions. While the C4-nitro isomer is the major product, the C5-nitro isomer is a common side product. You may also observe:
-
Ethyl 5-nitro-1H-pyrrole-2-carboxylate: The main regioisomeric byproduct.
-
Dinitro derivatives: Products of over-nitration, which will have a lower Rf value on silica gel TLC.
-
Polymeric materials: These often remain at the baseline of the TLC plate as a dark streak.
-
Hydrolyzed starting material/product: 4-Nitropyrrole-2-carboxylic acid may be present if workup conditions are too harsh.
Category 2: Reaction Control and Selectivity
Question: How can I avoid polymerization and the formation of tar?
Answer: The key is to avoid strong, protic acids. The standard nitrating mixture of HNO₃/H₂SO₄ is generally unsuitable for pyrroles.[4][5] The recommended and most widely used reagent is acetyl nitrate , which is generated in situ from fuming nitric acid and acetic anhydride.[5] This reagent provides a less acidic and more controlled source of the nitronium ion (NO₂⁺), significantly suppressing polymerization.[4]
Question: My reaction is highly exothermic and difficult to control. What are the best practices for temperature management?
Answer: This reaction is indeed highly exothermic, and precise temperature control is critical for both safety and selectivity.
-
Pre-cool Everything: Before starting, cool the solution of your starting material (Ethyl 1H-pyrrole-2-carboxylate in acetic anhydride) and the nitrating agent separately to the target reaction temperature, typically between -10°C and 0°C.[6]
-
Use a Suitable Cooling Bath: An ice-salt or dry ice/acetone bath is necessary to maintain these low temperatures.
-
Slow, Dropwise Addition: Add the nitric acid to the acetic anhydride solution very slowly, drop by drop, using a pressure-equalizing dropping funnel. The internal temperature must be monitored continuously with a low-temperature thermometer and not allowed to rise.
-
Efficient Stirring: Ensure vigorous mechanical or magnetic stirring to dissipate heat evenly and prevent localized "hot spots" where side reactions can initiate.
Question: How can I maximize the yield of the desired 4-nitro isomer over the 5-nitro isomer?
Answer: While a mixture is often unavoidable, you can influence the regioselectivity. The C2-ester group deactivates the ring, but its directing effect is complex. The formation of the 4-nitro isomer is generally favored kinetically. Maintaining a very low reaction temperature (-10°C or lower) often improves the selectivity for the 4-nitro product by reducing the energy available to overcome the activation barrier for the formation of the 5-nitro isomer.
Optimized Experimental Protocols
These protocols are designed to be self-validating, incorporating checkpoints for reaction monitoring and characterization.
Protocol 1: Synthesis of this compound via Acetyl Nitrate
Step 1: Preparation of the Reaction Vessel
-
Equip a three-necked, round-bottomed flask with a mechanical stirrer, a low-temperature thermometer, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere to prevent moisture contamination.
-
Charge the flask with Ethyl 1H-pyrrole-2-carboxylate and acetic anhydride.
-
Cool the flask to -10°C using a dry ice/acetone bath.
Step 2: In Situ Generation of Acetyl Nitrate and Reaction
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (HNO₃) dropwise to chilled acetic anhydride at a temperature below 10°C. Caution: This is a highly exothermic process.
-
Slowly add the freshly prepared acetyl nitrate solution to the stirred pyrrole solution via the dropping funnel over 1-2 hours. Crucially, maintain the internal reaction temperature at or below -5°C throughout the addition.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours after the addition is finished.
Step 3: Reaction Quench and Workup
-
Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice and water with vigorous stirring.
-
The product will often precipitate as a pale yellow solid. Allow the mixture to stir until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Wash the solid with a small amount of cold ethanol or a hexane/ether mixture to remove highly soluble impurities.
Protocol 2: Purification
The crude product is often a mixture of 4- and 5-nitro isomers.
-
Recrystallization: For moderate to good purity, recrystallization from ethanol, ethanol/water, or ethyl acetate/hexanes can significantly enrich the desired 4-nitro isomer.
-
Column Chromatography: For obtaining a highly pure product (>99%), silica gel column chromatography is recommended.[8] A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity, is effective for separating the isomers. The 4-nitro isomer typically elutes before the 5-nitro isomer.
Data & Visualization
Table 1: Influence of Reaction Conditions on Product Distribution
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Improvement |
| Nitrating Agent | HNO₃ / H₂SO₄ | HNO₃ / Acetic Anhydride | Avoids strong protic acid, preventing polymerization.[4][5] |
| Temperature | 25°C (Room Temp) | -10°C to -5°C | Reduces rate of side reactions and polymerization; improves regioselectivity. |
| Addition Time | 10 minutes (rapid) | > 1 hour (dropwise) | Allows for effective heat dissipation, preventing thermal runaway. |
| Typical Yield | < 20% (often tar) | 60 - 80% | Controlled conditions minimize degradation and side product formation. |
| Purity (Crude) | Low (multiple products) | Moderate to Good | Low temperatures and controlled reagent addition favor clean conversion. |
Diagrams
Below are diagrams illustrating the key decision-making processes and chemical transformations involved in the synthesis.
Caption: Troubleshooting flowchart for low yield issues.
Caption: Simplified electrophilic substitution mechanism.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lookchem.com [lookchem.com]
- 4. pyrrole nitration [quimicaorganica.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. brainly.com [brainly.com]
- 8. 3-NITROPYRROLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 4-nitro-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during the purification of this important synthetic intermediate.
Understanding the Chemistry of Purification
This compound is synthesized via the nitration of ethyl 1H-pyrrole-2-carboxylate. The pyrrole ring is highly reactive towards electrophilic substitution, but this reactivity can also lead to the formation of undesired byproducts. The primary impurities encountered during the synthesis include:
-
Isomeric Byproducts: The main isomeric impurity is Ethyl 5-nitro-1H-pyrrole-2-carboxylate, and to a lesser extent, Ethyl 3-nitro-1H-pyrrole-2-carboxylate. Dinitrated pyrrole species can also form under certain reaction conditions.
-
Unreacted Starting Material: Incomplete nitration will leave residual ethyl 1H-pyrrole-2-carboxylate.
-
Polymeric Tars: The high reactivity of the pyrrole ring can lead to polymerization, especially in the presence of strong acids, resulting in the formation of dark, tarry substances.
The purification strategies outlined below are designed to effectively separate the desired product from these common impurities.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My crude product is a dark, oily residue. How can I effectively remove the color and obtain a solid product?
Answer: A dark, oily appearance is typically due to the presence of polymeric tars and other colored impurities. A multi-step approach involving an initial work-up followed by either recrystallization or column chromatography is recommended.
Initial Work-up:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This should yield a solid or a semi-solid.
If the product is still oily or highly colored, proceed to one of the following purification methods.
Question 2: I'm having trouble getting my product to crystallize during recrystallization. What solvent system should I use?
Answer: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a mixed solvent system is often effective.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for the product at its boiling point, while water acts as an anti-solvent. This system is effective at precipitating the product upon cooling while keeping more polar impurities dissolved. |
| Ethyl Acetate/Hexane | Ethyl acetate will dissolve the product, and the gradual addition of hexane as an anti-solvent will induce crystallization. This is particularly useful for removing less polar impurities. |
If single-solvent recrystallization from a solvent like ethanol results in low recovery, a two-solvent system is the preferred method.
Question 3: After column chromatography, my fractions are still showing multiple spots on the TLC plate. How can I improve the separation?
Answer: Co-elution of impurities during column chromatography is a common challenge, especially with isomeric byproducts that have similar polarities. To improve separation:
-
Optimize the Mobile Phase: A common mobile phase for silica gel chromatography of this compound is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. A shallow gradient will provide better resolution.
-
Choose the Right Stationary Phase: Standard silica gel is typically sufficient. However, for difficult separations, consider using a high-performance silica gel with a smaller particle size.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica gel is often the best approach.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single purification step?
A single, well-executed purification step should yield a product with >98% purity. For higher purity requirements, a second purification step (e.g., recrystallization followed by a silica plug) may be necessary.
Q2: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
¹H NMR Spectroscopy: To confirm the structure and check for the presence of isomeric impurities.
-
HPLC Analysis: To accurately quantify the purity and detect trace impurities.
-
Melting Point: A sharp melting point close to the literature value (around 174°C) is a good indicator of purity.[1]
Q3: Is this compound stable under typical purification conditions?
Yes, the compound is generally stable under standard recrystallization and chromatography conditions. However, prolonged exposure to strong acids or bases should be avoided to prevent potential degradation.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying crude product that is mostly solid and light in color.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Protocol 2: Flash Column Chromatography
This method is ideal for purifying oily or highly colored crude product.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate).
Procedure:
-
Column Packing: Prepare a silica gel column in hexane.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Logic for Troubleshooting Impurities
Caption: Decision logic for selecting a purification method based on the type of impurity.
References
Validation & Comparative
Spectroscopic and Spectrometric Characterization of Ethyl 4-nitro-1H-pyrrole-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the nuanced understanding of a molecule's structural and electronic properties is paramount. Ethyl 4-nitro-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative, presents a compelling case for detailed analytical investigation. The introduction of a nitro group to the pyrrole scaffold dramatically influences its chemical reactivity, biological activity, and spectroscopic signature. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, placed in context through comparison with structurally related analogs. The causality behind experimental choices and data interpretation is emphasized to provide a robust framework for researchers working with this and similar molecular entities.
Introduction to this compound
This compound (CAS No. 5930-92-7) belongs to the class of nitro-substituted pyrroles, a family of compounds with diverse applications in organic synthesis and medicinal chemistry.[1] The pyrrole ring is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals.[2] The presence of an electron-withdrawing nitro group and an ester functionality significantly modulates the electron density of the pyrrole ring, impacting its reactivity and potential as a pharmacophore. Accurate characterization of this molecule is the first step towards its rational application in drug design and materials development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure and understanding the electronic effects of the substituents.
Predicted ¹H NMR Spectral Data
While a publicly available experimental spectrum for this compound is not readily found in the literature, its ¹H NMR spectrum can be reliably predicted based on the analysis of its structural analogs and fundamental principles of NMR theory. The key features are expected to be as follows:
-
Pyrrole Protons: The electron-withdrawing effect of the nitro group at the 4-position and the carboxylate group at the 2-position will significantly deshield the pyrrole ring protons. We can anticipate two distinct signals for the protons at the 3- and 5-positions. The proton at the 5-position is expected to be the most downfield-shifted due to the anisotropic effect of the adjacent nitro group.
-
Ethyl Ester Protons: The ethyl group will present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a classic ethyl ester pattern.
-
N-H Proton: The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift, the exact position of which can be highly dependent on the solvent and concentration.
Comparative ¹H NMR Data
To substantiate these predictions, we can compare them with the experimental data of closely related compounds.
| Compound | Pyrrole H-3 (ppm) | Pyrrole H-4 (ppm) | Pyrrole H-5 (ppm) | Other Signals (ppm) |
| This compound | ~7.5-7.7 (d) | - | ~8.0-8.2 (d) | ~1.3 (t, 3H, -CH3), ~4.3 (q, 2H, -OCH2-), ~12.0 (br s, 1H, NH) |
| Ethyl 1H-pyrrole-2-carboxylate[3] | ~6.8 (dd) | ~6.1 (dd) | ~6.9 (dd) | 1.32 (t, 3H, -CH3), 4.25 (q, 2H, -OCH2-), 9.5 (br s, 1H, NH) |
| Mthis compound[4] | ~7.6 (d) | - | ~8.1 (d) | 3.85 (s, 3H, -OCH3), ~12.5 (br s, 1H, NH) |
| Ethyl 4-methyl-1H-pyrrole-2-carboxylate[5] | ~6.6 (s) | - | ~6.7 (s) | 1.30 (t, 3H, -CH3), 2.15 (s, 3H, Ar-CH3), 4.23 (q, 2H, -OCH2-), 9.3 (br s, 1H, NH) |
Predicted values are italicized.
The comparison clearly illustrates the deshielding effect of the nitro group. The pyrrole protons in the nitrated analogs are shifted significantly downfield compared to the non-nitrated parent compound.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically in the range of 160-165 ppm.
-
Pyrrole Carbons: The carbon atoms of the pyrrole ring will appear in the aromatic region (100-150 ppm). The carbon bearing the nitro group (C-4) will be significantly deshielded, while the other carbons will also experience downfield shifts compared to the unsubstituted pyrrole.
-
Ethyl Ester Carbons: The methylene carbon (-OCH2-) will be around 60 ppm, and the methyl carbon (-CH3) will be the most upfield signal, around 14 ppm.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Mass Spectrum and Fragmentation Pattern
For this compound (Molecular Weight: 184.15 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 184. The fragmentation pattern of nitroaromatic compounds is well-documented and typically involves the loss of nitro-related fragments.[6]
A plausible fragmentation pathway is outlined below:
Caption: Predicted EI-MS fragmentation of this compound.
Key expected fragments include:
-
m/z 139: Loss of the ethoxy radical (•OCH₂CH₃).
-
m/z 138: Loss of the nitro group (•NO₂).
-
m/z 111: Loss of the entire ethyl carboxylate group (•CO₂CH₂CH₃).
Comparison with an Isomeric Alternative: Ethyl 5-nitro-1H-pyrrole-2-carboxylate
A direct comparison with an isomer, such as Ethyl 5-nitro-1H-pyrrole-2-carboxylate, can highlight the subtle yet significant differences in their spectroscopic properties, which are crucial for unambiguous identification.
| Feature | This compound (Predicted) | Ethyl 5-nitro-1H-pyrrole-2-carboxylate (Predicted) | Rationale for Difference |
| ¹H NMR (Pyrrole Protons) | Two doublets for H-3 and H-5 | Two doublets for H-3 and H-4 | The position of the nitro group changes the substitution pattern and the coupling relationships between the remaining pyrrole protons. |
| ¹³C NMR (Pyrrole Carbons) | C-4 significantly deshielded | C-5 significantly deshielded | The carbon directly attached to the electron-withdrawing nitro group will experience the largest downfield shift. |
| MS Fragmentation | Similar major fragments expected | Similar major fragments expected | As isomers, they share the same molecular weight and elemental composition, leading to similar primary fragmentation pathways, although relative intensities of fragment ions may differ. |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy
Caption: Standard workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
Mass Spectrometry
Caption: Standard workflow for Mass Spectrometry data acquisition and analysis.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the molecular weight of the compound (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed peaks and known fragmentation mechanisms of related compounds.
Conclusion
The comprehensive spectroscopic and spectrometric analysis of this compound, though based on predictive data supported by comparative analysis, provides a robust foundation for its unambiguous identification and characterization. The electron-withdrawing nitro group profoundly influences the chemical shifts of the pyrrole ring protons and carbons, a key diagnostic feature in its NMR spectra. Similarly, its mass spectrum is expected to exhibit characteristic fragmentation patterns involving the loss of the nitro and ester functionalities. By comparing this data with that of its non-nitrated parent and a structural isomer, researchers can gain a deeper appreciation for the subtle interplay of substituent effects on molecular properties. The standardized protocols provided herein offer a reliable framework for obtaining high-quality data, ensuring the scientific integrity of future investigations involving this versatile synthetic building block.
References
- 1. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 2. cibtech.org [cibtech.org]
- 3. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mthis compound | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 643361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
A Comparative Analysis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate and Related Nitropyrroles for Drug Discovery Applications
Abstract
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] The introduction of a nitro group onto the pyrrole ring profoundly influences its electronic properties and biological activity, making nitropyrroles a compelling class of compounds for therapeutic development.[3][5][6] This guide provides a detailed comparative analysis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate against other structurally related nitropyrroles. We delve into their physicochemical properties, synthesis, reactivity, and biological potential, supported by experimental data and protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of nitropyrrole derivatives in their work.
The Significance of the Nitropyrrole Scaffold
Nitropyrroles are a relatively rare but important class of heterocyclic compounds found in nature, often as secondary metabolites from marine organisms and bacteria.[5] Notable examples include the pyrrolomycin family of antibiotics, which feature a polyhalogenated nitropyrrole nucleus and exhibit significant antibacterial activity.[1] The strong electron-withdrawing nature of the nitro (NO₂) group dramatically alters the reactivity of the pyrrole ring, making it more susceptible to nucleophilic attack and influencing its interactions with biological targets.[7][8] This unique electronic profile is a key reason for the ongoing interest in nitropyrroles within the chemistry community for developing novel agents against cancer, bacteria, and other pathogens.[3][5][6]
In Focus: this compound
This compound (CAS No. 5930-92-7) is a polysubstituted pyrrole featuring two key functional groups that dictate its chemical behavior: an electron-withdrawing nitro group at the C4 position and an ethyl carboxylate group at the C2 position.[9][10]
-
The C4-Nitro Group: Deactivates the pyrrole ring towards electrophilic substitution, a common reaction for unsubstituted pyrroles.[1] This deactivation is a critical consideration in synthetic strategies. Furthermore, the nitro group can act as a hydrogen bond acceptor and is often a key pharmacophore in bioactive molecules, where it can be enzymatically reduced in hypoxic environments (e.g., solid tumors) to generate cytotoxic species.[6]
-
The C2-Ester Group: The ethyl carboxylate group also deactivates the ring and provides a handle for further synthetic modification, such as conversion to amides or other derivatives.[1] This position is crucial for tuning the compound's solubility, lipophilicity, and steric profile to optimize pharmacokinetic and pharmacodynamic properties.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. This data serves as a baseline for comparison with its analogues.
| Property | Value | Source |
| CAS Number | 5930-92-7 | [9] |
| Molecular Formula | C₇H₈N₂O₄ | |
| Molecular Weight | 184.15 g/mol | [11] |
| Melting Point | 174°C | [11] |
| Boiling Point | 347.7 ± 22.0 °C (Predicted) | [11] |
| XLogP3 | 1.6 | [11] |
| Appearance | Powder to crystal | [12] |
Spectroscopic data, including NMR and IR, are critical for structural confirmation. While a full dataset is proprietary to suppliers, typical ¹H NMR signals would include resonances for the ethyl group (a quartet and a triplet), distinct signals for the two pyrrole ring protons, and a broad signal for the N-H proton.[13][14]
A Comparative Analysis with Nitropyrrole Analogues
The therapeutic potential of a lead compound is best understood by comparing it with close structural analogues. This comparison allows for the elucidation of Structure-Activity Relationships (SAR), guiding the rational design of more potent and selective molecules.
The Influence of Substituent Position and Type
We will compare our target compound with several key alternatives to understand how minor structural changes impact overall properties.
Table 1: Comparative Physicochemical Properties of Selected Nitropyrroles
| Compound | Structure | MW ( g/mol ) | Melting Point (°C) | XLogP3 / LogP |
| This compound | 184.15[11] | 174[11] | 1.6[11] | |
| Mthis compound | 170.12[15] | N/A | 0.7[15] | |
| Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | 198.18 | N/A | N/A | |
| 2-Nitropyrrole | 112.09[16] | N/A | 0.9[16] | |
| 3-Nitropyrrole | 112.09[17] | 100[12] | 0.5[17] |
Analysis of Comparative Data:
-
Ester Group Variation: Comparing the ethyl ester (our target) with its methyl analogue (Mthis compound ) reveals expected trends.[15] The shorter methyl chain reduces the molecular weight and the predicted lipophilicity (XLogP3), which can affect cell permeability and solubility. This seemingly minor change can have significant consequences for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
N-Substitution: The introduction of a methyl group on the pyrrole nitrogen (Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate ) removes the N-H proton.[18] This has two major effects: 1) It eliminates a hydrogen bond donor site, which can alter binding interactions with biological targets. 2) It increases the electron density of the pyrrole ring, which can influence its reactivity in certain chemical reactions, such as palladium-mediated cross-couplings.[19][20]
-
Positional Isomerism and Core Scaffolds: Comparing the fully substituted target with simpler scaffolds like 2-Nitropyrrole and 3-Nitropyrrole highlights the foundational role of the nitro group's position.[16][17] The relative positions of the substituents govern the molecule's dipole moment and electronic distribution. Mononitration of pyrrole typically yields 2-nitropyrrole as the major product, indicating the kinetic favorability of substitution at the C2 position.[21] 3-Nitropyrrole is known to be a versatile intermediate for synthesizing molecules with anti-inflammatory and antimicrobial properties.[7]
Comparative Biological Activity
While direct, side-by-side comparative studies are limited, we can infer potential activities from research on related classes of compounds.
Antimicrobial Activity: Nitropyrroles have a documented history of antibacterial activity.[22] The mechanism is often tied to the enzymatic reduction of the nitro group by bacterial nitroreductases, producing reactive nitrogen species that are toxic to the cell. A study on various nitropyrroles and nitrothiophenes demonstrated their effectiveness, laying the groundwork for further investigation.[22] For instance, a derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, was found to have a Minimum Inhibitory Concentration (MIC) of 0.7 µg/mL against Mycobacterium tuberculosis.[1] This suggests that the core scaffold of our target compound is conducive to potent antimicrobial effects, which can be tuned by modifying the substituents.
Anticancer Activity: Nitrogen-containing heterocycles are a cornerstone of modern anticancer drug discovery.[23][24] The cytotoxic potential of nitropyrroles has also been noted.[25] Their mechanism can be multifaceted, including the inhibition of crucial cellular machinery or acting as bioreductive prodrugs in the hypoxic microenvironment of solid tumors. For example, novel heterocyclic-(2H)-1,2,3-triazoles have shown potent cytotoxic activity against panels of human cancer cell lines, with GI₅₀ (50% growth inhibition) values in the low nanomolar range.[26] Given these precedents, this compound and its analogues are strong candidates for anticancer screening programs.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis and biological evaluation of these compounds.
General Synthesis of this compound
The synthesis of polysubstituted nitropyrroles requires careful control of reaction conditions due to the sensitive nature of the pyrrole ring, which is prone to polymerization in strong acid.[21] A common and effective nitrating agent for pyrroles is acetyl nitrate, prepared in situ.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation of Nitrating Agent: In a flame-dried, three-necked flask under an inert atmosphere (N₂), cool acetic anhydride to -10 °C. Add fuming nitric acid dropwise while vigorously stirring, ensuring the temperature does not exceed 0 °C. Stir the resulting solution for 15 minutes at this temperature.
-
Causality: Preparing acetyl nitrate in situ at low temperatures is crucial to prevent its decomposition and to control the highly exothermic nitration reaction, minimizing the formation of undesired byproducts and polymeric tars.[21]
-
-
Nitration: Dissolve the starting material, Ethyl 1H-pyrrole-2-carboxylate, in acetic anhydride in a separate flask and cool to -10 °C. Add the freshly prepared acetyl nitrate solution dropwise over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once complete, carefully pour the reaction mixture onto a stirred slurry of ice and water to quench the reaction and precipitate the crude product.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure product.
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the nitropyrrole compounds in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.01 to 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for another 48 hours under the same conditions.[26]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Outlook
This compound represents a versatile and promising scaffold for medicinal chemistry. Its comparison with related analogues underscores key principles of drug design: the profound impact of substituent position, the tunability offered by ester and N-alkyl groups, and the established biological potential of the nitropyrrole core. The electron-withdrawing properties conferred by the nitro and ester groups create a unique chemical entity with significant potential as a precursor for novel antimicrobial and anticancer agents.
Future research should focus on a systematic exploration of the structure-activity relationship by:
-
Synthesizing a broader library of positional isomers and N-substituted derivatives.
-
Performing head-to-head comparisons of these compounds in standardized biological assays.
-
Investigating their mechanism of action, particularly their potential as bioreductive drugs.
The foundational knowledge presented in this guide provides a solid starting point for researchers to design and execute experiments that will unlock the full therapeutic potential of this intriguing class of molecules.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound, CasNo.5930-92-7 BOC Sciences United States [bocscichem.lookchem.com]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. echemi.com [echemi.com]
- 12. chembk.com [chembk.com]
- 13. 5930-92-7|this compound|BLD Pharm [bldpharm.com]
- 14. rsc.org [rsc.org]
- 15. Mthis compound | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Nitropyrrole | C4H4N2O2 | CID 96706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3-Nitropyrrole | C4H4N2O2 | CID 145813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2853-29-4|Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]
- 19. Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of Ethyl 4-nitro-1H-pyrrole-2-carboxylate: An In-Depth Methodological Analysis
For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. This spatial configuration, or crystal structure, governs a molecule's physical, chemical, and biological properties. While a plethora of analytical techniques exist, single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguous structural determination.[1][2] This guide focuses on "Ethyl 4-nitro-1H-pyrrole-2-carboxylate," a substituted pyrrole of interest in medicinal chemistry.
As of the latest literature review, a solved crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. This guide, therefore, serves a dual purpose: firstly, to provide a comprehensive, field-proven protocol for determining its crystal structure, from crystal growth to data refinement. Secondly, it will offer a comparative analysis, leveraging crystallographic data from structurally related pyrrole derivatives to predict and understand the key structural features of the title compound.
Part 1: The Experimental Workflow for Crystal Structure Determination
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and an understanding of the underlying principles of crystallization and diffraction.[3][4]
The Art of Crystallization: Obtaining Diffraction-Quality Single Crystals
The primary bottleneck in X-ray crystallography is often the growth of a suitable single crystal.[5] For a small organic molecule like this compound, several methods are viable. The choice of solvent is critical and is typically guided by the compound's solubility.
Common Crystallization Techniques:
-
Slow Evaporation: This is the most straightforward method.[6] A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the solute concentration, leading to crystal formation.
-
Vapor Diffusion: This technique is highly effective for obtaining high-quality crystals from small amounts of material.[6][7] The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.[7][8]
Experimental Protocol: Crystallization of this compound (Hypothetical)
-
Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane). A suitable solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
Preparation of a Saturated Solution: In a clean vial, dissolve a small amount of this compound in the chosen solvent by gentle heating and stirring until no solid particles are visible.
-
Crystal Growth:
-
For Slow Evaporation: Cover the vial with a cap that has a small pinhole and leave it in a vibration-free location.
-
For Vapor Diffusion: Place the vial containing the solution in a sealed jar with a small amount of an anti-solvent (e.g., hexane if the solvent is ethyl acetate).
-
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of clear, well-defined crystals.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. rigaku.com [rigaku.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
A Comparative Analysis for the Synthetic Chemist: Ethyl vs. Methyl 4-nitro-1H-pyrrole-2-carboxylate
A Senior Application Scientist's Guide to Two Key Pyrrole Intermediates
In the landscape of modern medicinal chemistry and materials science, the pyrrole nucleus stands as a cornerstone scaffold, celebrated for its versatile biological activity and synthetic tractability.[1][2] Within this esteemed class of heterocycles, 4-nitro-1H-pyrrole-2-carboxylates serve as pivotal intermediates, offering a synthetically versatile platform for the elaboration into more complex molecular architectures, particularly in the development of novel antibacterial and anticancer agents.[3] The presence of the nitro group, a potent electron-withdrawing moiety, not only modulates the electronic properties of the pyrrole ring but also presents a functional handle for further chemical transformations, such as reduction to an amino group.
This guide provides a detailed comparative analysis of two commonly employed esters of this scaffold: ethyl 4-nitro-1H-pyrrole-2-carboxylate and mthis compound. As a senior application scientist, my aim is to move beyond a simple recitation of properties and delve into the practical implications of choosing one ester over the other in a research and development setting. We will explore their synthesis, physicochemical properties, comparative reactivity, and biological significance, supported by available data and established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the selection of these key building blocks for their synthetic campaigns.
Physicochemical Properties: A Tale of Two Esters
A foundational aspect of any comparative analysis lies in the fundamental physicochemical properties of the compounds . Below is a summary of the available data for ethyl and mthis compound.
| Property | This compound | Mthis compound |
| Molecular Formula | C₇H₈N₂O₄ | C₆H₆N₂O₄ |
| Molecular Weight | 184.15 g/mol | 170.12 g/mol |
| Appearance | White to orange to green powder/crystal | Solid |
| Melting Point | 173-176 °C | 192-193 °C |
| Boiling Point | 347.7 °C (Predicted) | Not available |
| Solubility | Sparingly soluble in water | Not available |
| CAS Number | 5930-92-7 | 13138-74-4 |
The most salient difference in their physical properties is the melting point, with the methyl ester exhibiting a significantly higher melting point than its ethyl counterpart. This can be attributed to the smaller size of the methyl group, which may allow for more efficient crystal packing and stronger intermolecular forces in the solid state. This difference could have practical implications in terms of handling, purification (e.g., crystallization), and formulation.
Synthesis of 4-nitro-1H-pyrrole-2-carboxylate Esters
The synthesis of both ethyl and mthis compound typically originates from the corresponding 4-nitro-1H-pyrrole-2-carboxylic acid. The general and most straightforward approach is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of the corresponding alcohol (ethanol or methanol) in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
The following protocol is a representative procedure for the synthesis of these esters. The choice of alcohol (absolute ethanol or methanol) will determine the final product.
Materials:
-
4-Nitro-1H-pyrrole-2-carboxylic acid
-
Absolute Ethanol or Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Organic Solvent for Extraction (e.g., Ethyl Acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-nitro-1H-pyrrole-2-carboxylic acid (1 equivalent).
-
Add an excess of the corresponding alcohol (ethanol or methanol, typically 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Causality in Experimental Choices:
-
Excess Alcohol: The use of an excess of the alcohol serves to drive the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Aqueous Workup with Bicarbonate: The sodium bicarbonate wash is crucial for neutralizing the acid catalyst and any unreacted carboxylic acid, facilitating its removal from the organic phase.
Reactivity Comparison: The Impact of the Alkyl Group
The primary difference in the chemical reactivity between the ethyl and methyl esters lies in their susceptibility to nucleophilic attack at the carbonyl carbon, most notably in hydrolysis reactions.
Hydrolysis: A Key Consideration
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental reaction in organic synthesis and can occur under both acidic and basic conditions.
General Principles of Ester Hydrolysis:
-
Steric Effects: The rate of nucleophilic attack at the carbonyl carbon is sensitive to steric hindrance. The smaller methyl group presents less steric bulk than the ethyl group, generally leading to a faster rate of hydrolysis for methyl esters compared to their ethyl counterparts under identical conditions.
-
Electronic Effects: The electronic effect of the alkyl group in simple aliphatic esters is minimal and generally does not significantly influence the rate of hydrolysis.
While specific kinetic data for the hydrolysis of ethyl and mthis compound are not available in the reviewed literature, studies on other ester pairs have consistently shown that methyl esters hydrolyze more rapidly than ethyl esters. For instance, in the autocatalytic hydrolysis of alkyl lactates, slower reaction rates were observed for ethyl lactate compared to methyl lactate at the same concentration.[4] This principle is expected to hold true for the 4-nitropyrrole-2-carboxylate esters.
Practical Implications:
-
Protecting Group Stability: If the ester functionality is intended to be a stable protecting group for the carboxylic acid during a multi-step synthesis, the ethyl ester may offer slightly greater stability towards undesired hydrolysis, particularly under mildly acidic or basic conditions.
-
Ease of Deprotection: Conversely, if the ester is intended to be readily cleaved to unmask the carboxylic acid in a later synthetic step, the methyl ester would be the preferred choice due to its higher reactivity.
Biological Activity and Applications
Both ethyl and mthis compound are primarily utilized as intermediates in the synthesis of more complex, biologically active molecules. The pyrrole scaffold itself is a well-established pharmacophore, and the introduction of a nitro group can enhance the biological activity of the resulting compounds.[3]
Derivatives of pyrrole-2-carboxylates have shown promise as antibacterial agents. For example, a study on ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated good antituberculosis and antibacterial activity.[1] While this is a more complex derivative, it highlights the potential of the ethyl 4-nitropyrrole-2-carboxylate core in generating bioactive compounds.
The choice between the ethyl and methyl ester in a drug discovery program can have subtle but significant consequences:
-
Lipophilicity and Pharmacokinetics: The ethyl ester is slightly more lipophilic than the methyl ester. This can influence the pharmacokinetic properties of the final drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME).
-
Metabolic Stability: Esters are susceptible to hydrolysis by esterases in the body. While a comparative study on these specific compounds is lacking, research on other ester-containing drugs has shown that the nature of the alkyl group can influence the rate of enzymatic cleavage. A study comparing the in vitro stability of various methyl and ethyl esters against carboxylesterases found no statistically significant difference, suggesting that for some scaffolds, this difference may be negligible.[5]
The parent compound, 4-nitro-1H-pyrrole-2-carboxylic acid, has been noted for its potential use as a virus inhibitor and in crop protection. Both the ethyl and methyl esters serve as valuable starting materials for the synthesis of amides and other derivatives of this active carboxylic acid.
Conclusion: A Strategic Choice for the Synthetic Chemist
The decision to use this compound versus its methyl counterpart is a nuanced one, guided by the specific goals of the synthetic project.
-
Mthis compound is the preferred choice when the ester is intended as a readily cleavable protecting group for the carboxylic acid. Its higher reactivity towards hydrolysis facilitates deprotection under milder conditions.
-
This compound may be advantageous when greater stability of the ester functionality is required throughout a synthetic sequence. Its slightly increased lipophilicity could also be a consideration in the design of bioactive molecules with specific pharmacokinetic profiles.
Ultimately, both compounds are valuable and versatile building blocks in the chemist's toolbox. The insights provided in this guide, grounded in fundamental chemical principles and available data, are intended to empower researchers to make a strategic and informed selection between these two key pyrrole intermediates, thereby optimizing their synthetic strategies and accelerating their research and development endeavors.
References
A Spectroscopic Journey: Tracing the Synthesis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate from its Precursors
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the nuanced understanding of molecular structure is paramount. The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in the design of a vast array of biologically active compounds and functional materials. The introduction of substituents to this core structure dramatically alters its electronic properties and, consequently, its reactivity and spectroscopic signature. This guide provides a detailed comparative analysis of the spectroscopic evolution from the fundamental building block, pyrrole, through its carboxylated derivative, to the final nitrated product, Ethyl 4-nitro-1H-pyrrole-2-carboxylate. By examining the shifts and changes in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data at each synthetic step, we offer a deeper understanding of the structure-property relationships that govern these important molecules.
The Synthetic Pathway: From Pyrrole to a Nitrated Derivative
The synthesis of this compound is a multi-step process that begins with the functionalization of the pyrrole ring, followed by nitration. Understanding this pathway is crucial for interpreting the spectroscopic data of the final product in the context of its precursors.
Figure 1: A simplified workflow illustrating the synthesis of this compound from pyrrole.
Experimental Protocols
Synthesis of Ethyl 1H-pyrrole-2-carboxylate (Precursor 2)
The introduction of an ethyl carboxylate group at the 2-position of the pyrrole ring is a common strategy to create a versatile intermediate for further functionalization. While various methods exist, a common approach involves the acylation of pyrrole.
Protocol: Acylation of Pyrrole
This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available reagents.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve pyrrole in a suitable anhydrous solvent (e.g., diethyl ether or THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add an acylating agent, such as ethyl chloroformate or a Vilsmeier-Haack reagent generated in situ, to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure Ethyl 1H-pyrrole-2-carboxylate.
Synthesis of this compound (Target Compound)
The nitration of the pyrrole ring is a sensitive reaction, as the electron-rich nature of the heterocycle makes it susceptible to polymerization under harsh acidic conditions. Therefore, milder nitrating agents are typically employed. The use of nitric acid in acetic anhydride is a well-established method for the nitration of pyrroles and their derivatives[1].
Protocol: Nitration of Ethyl 1H-pyrrole-2-carboxylate
This protocol is based on established methods for pyrrole nitration and should be performed with caution due to the use of strong acids and nitrating agents.
-
Preparation of the Nitrating Agent: In a separate flask, carefully add fuming nitric acid dropwise to acetic anhydride at a low temperature (typically below 0 °C) with constant stirring. This in situ generation of acetyl nitrate should be conducted behind a blast shield.
-
Reaction Setup: Dissolve Ethyl 1H-pyrrole-2-carboxylate in acetic anhydride in a separate reaction vessel and cool the solution to -5 °C.
-
Nitration Reaction: Slowly add the pre-formed acetyl nitrate solution to the solution of the pyrrole ester, maintaining the low temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into a beaker of ice-water and stir until the excess acetic anhydride has hydrolyzed.
-
Isolation and Purification: The precipitated solid product, this compound, is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Spectroscopic Comparison: A Tale of Three Molecules
The transformation from pyrrole to this compound is vividly captured in the changes observed in their respective spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the chemical environment of the protons in a molecule.
Figure 2: A conceptual representation of the key ¹H NMR chemical shift changes during the synthesis.
Table 1: Comparison of ¹H NMR Spectral Data (in ppm)
| Compound | NH | H-3 | H-4 | H-5 | Ethyl Group |
| Pyrrole | ~8.0 (broad) | ~6.1 | ~6.1 | ~6.7 | - |
| Ethyl 1H-pyrrole-2-carboxylate | ~9.0 (broad) | ~6.8 | ~6.1 | ~6.9 | -OCH₂- (~4.3, q), -CH₃ (~1.3, t) |
| This compound | >10.0 (broad) | ~7.5 | - | ~8.1 | -OCH₂- (~4.4, q), -CH₃ (~1.4, t) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
-
From Pyrrole to Ethyl 1H-pyrrole-2-carboxylate: The introduction of the electron-withdrawing ethyl carboxylate group at the C-2 position causes a downfield shift of the adjacent H-5 and H-3 protons due to deshielding. The NH proton also experiences a downfield shift. The characteristic quartet and triplet of the ethyl group appear in the aliphatic region of the spectrum.
-
From Ethyl 1H-pyrrole-2-carboxylate to this compound: The addition of the strongly electron-withdrawing nitro group at the C-4 position has a dramatic effect. The most significant change is the substantial downfield shift of the H-3 and H-5 protons, which are now in closer proximity to the deshielding nitro and carboxylate groups, respectively. The NH proton is also significantly deshielded, moving further downfield.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides insights into the carbon framework of the molecules.
Table 2: Comparison of ¹³C NMR Spectral Data (in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | Carbonyl (C=O) | Ethyl Group |
| Pyrrole | ~118 | ~108 | ~108 | ~118 | - | - |
| Ethyl 1H-pyrrole-2-carboxylate | ~123 | ~110 | ~115 | ~122 | ~161 | -OCH₂- (~60), -CH₃ (~14) |
| This compound | ~125 | ~112 | ~138 (C-NO₂) | ~128 | ~160 | -OCH₂- (~61), -CH₃ (~14) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
-
From Pyrrole to Ethyl 1H-pyrrole-2-carboxylate: The C-2 carbon, now attached to the carboxylate group, shifts significantly downfield. The other ring carbons also experience shifts due to the electronic perturbation of the substituent. The carbonyl carbon of the ester appears around 161 ppm.
-
From Ethyl 1H-pyrrole-2-carboxylate to this compound: The most pronounced effect is the significant downfield shift of the C-4 carbon, directly attached to the nitro group. The other ring carbons are also affected, reflecting the strong electron-withdrawing nature of the nitro group.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of key functional groups.
Table 3: Comparison of Key IR Absorption Bands (in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | N-O Stretch (asymmetric) | N-O Stretch (symmetric) |
| Pyrrole | ~3400 (broad) | - | - | - |
| Ethyl 1H-pyrrole-2-carboxylate | ~3300 (broad) | ~1680 | - | - |
| This compound | ~3300 (broad) | ~1700 | ~1500 | ~1340 |
-
From Pyrrole to Ethyl 1H-pyrrole-2-carboxylate: The most notable addition is the strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretch of the ester group. The N-H stretching frequency may shift slightly.
-
From Ethyl 1H-pyrrole-2-carboxylate to this compound: The introduction of the nitro group gives rise to two strong and characteristic absorption bands: the asymmetric N-O stretch around 1500 cm⁻¹ and the symmetric N-O stretch around 1340 cm⁻¹. The C=O stretching frequency may also shift to a higher wavenumber due to the electron-withdrawing effect of the nitro group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.
Table 4: Comparison of Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Key Fragments |
| Pyrrole | C₄H₅N | 67.09 | 67 (M⁺), 39 |
| Ethyl 1H-pyrrole-2-carboxylate | C₇H₉NO₂ | 139.15 | 139 (M⁺), 110, 94, 66 |
| This compound | C₇H₈N₂O₄ | 184.15 | 184 (M⁺), 155, 138, 110, 92 |
-
Progression of Molecular Weight: The molecular ion peak (M⁺) in the mass spectrum clearly reflects the addition of the ethyl carboxylate group (an increase of 72 amu) and the subsequent addition of the nitro group (an increase of 45 amu).
-
Fragmentation Patterns: The fragmentation patterns will also differ significantly. For Ethyl 1H-pyrrole-2-carboxylate, common fragments arise from the loss of the ethoxy group (-OC₂H₅) or the entire ester group. For this compound, fragmentation will likely involve the loss of the nitro group (-NO₂) and other characteristic cleavages of the substituted pyrrole ring.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of this compound with its precursors, pyrrole and Ethyl 1H-pyrrole-2-carboxylate. By tracing the changes in ¹H NMR, ¹³C NMR, IR, and MS data through the synthetic pathway, researchers can gain a robust understanding of the structural and electronic transformations occurring at each step. This detailed analysis not only aids in the unambiguous identification and characterization of these compounds but also provides valuable insights for the rational design of new pyrrole-based molecules with tailored properties for applications in drug discovery and materials science.
References
A Comparative Guide to the Purity Analysis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically relevant molecules, ensuring the purity of intermediates is a cornerstone of drug safety and efficacy. Ethyl 4-nitro-1H-pyrrole-2-carboxylate is a key building block in the synthesis of various bioactive compounds. Its purity directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering experimentally grounded insights to inform your analytical strategy.
Introduction to this compound and the Imperative of Purity
This compound (CAS No. 5930-92-7) is a substituted nitropyrrole derivative.[1][2][3] The presence of the nitro group and the pyrrole ring, a common scaffold in biologically active molecules, makes this compound a valuable intermediate in medicinal chemistry.[4][5][6] However, the synthesis of nitropyrroles can lead to a range of impurities, including positional isomers, unreacted starting materials, and by-products from side reactions.[7][8] These impurities can affect the yield and purity of subsequent synthetic steps and may introduce toxicological risks in the final drug product. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
The Challenge of Analyzing a Polar Nitroaromatic Compound
The chemical structure of this compound, with its polar nitro group and heterocyclic ring, presents a specific set of challenges for reversed-phase HPLC, the most common mode of liquid chromatography.[9][10] Polar compounds often exhibit poor retention on traditional C18 stationary phases, eluting near the solvent front, which can lead to poor resolution from other polar impurities.[11][12] This guide will compare several HPLC column technologies and mobile phase strategies to overcome these challenges.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is a critical decision that influences the accuracy, precision, and robustness of the purity analysis. Below, we compare three distinct approaches, evaluating their performance based on retention, resolution, and suitability for routine quality control.
Method 1: Conventional C18 Reversed-Phase Chromatography
A standard C18 column is often the first choice for method development. While widely applicable, its performance with polar compounds like this compound can be suboptimal.
-
Principle: Separation is based on hydrophobic interactions between the analyte and the C18 alkyl chains bonded to the silica support.
-
Typical Conditions:
-
Mobile Phase: A gradient of water and a miscible organic solvent like acetonitrile or methanol.
-
Buffer: An acidic modifier like formic acid or trifluoroacetic acid is often added to suppress the ionization of any acidic or basic functional groups and improve peak shape.
-
-
Performance Insights:
-
Retention: The target analyte, being polar, is likely to have limited retention, potentially co-eluting with the solvent front or other polar impurities.
-
Resolution: Resolution from closely related polar impurities, such as positional isomers (e.g., ethyl 5-nitro-1H-pyrrole-2-carboxylate), can be challenging.[4]
-
Alternative: For nitroaromatic compounds, a C18 stationary phase with a methanol/water mobile phase has been shown to be effective in some applications.[13]
-
Method 2: Phenyl-Hexyl Stationary Phase
Columns with phenyl-based stationary phases offer alternative selectivity to traditional alkyl phases, which can be particularly advantageous for aromatic and nitroaromatic compounds.
-
Principle: Separation is influenced by π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte, in addition to hydrophobic interactions.
-
Typical Conditions:
-
Mobile Phase: Similar to C18, gradients of water/acetonitrile or water/methanol are common.
-
-
Performance Insights:
-
Retention: The π-π interactions can significantly enhance the retention of aromatic compounds like this compound.
-
Resolution: The unique selectivity can provide improved resolution of aromatic isomers and related substances that are difficult to separate on a C18 column. Phenyl hydride columns have been successfully used for the rapid and reproducible analysis of nitroaromatic explosives.[14]
-
Recommendation: A phenyl-hexyl phase is a strong candidate for achieving better separation of the target compound from its aromatic impurities.
-
Method 3: Polar-Embedded and Polar-Endcapped Columns
These columns are specifically designed to provide enhanced retention of polar compounds in highly aqueous mobile phases.
-
Principle:
-
Polar-Embedded: Incorporate a polar functional group (e.g., amide, carbamate) within the alkyl chain, which promotes wetting of the stationary phase with highly aqueous mobile phases and provides secondary interactions (e.g., hydrogen bonding) with polar analytes.
-
Polar-Endcapped: Utilize a polar group to endcap residual silanols on the silica surface, which can also improve peak shape for polar bases and allow for operation in 100% aqueous conditions.[15]
-
-
Performance Insights:
-
Retention: These columns offer significantly better retention for polar analytes compared to traditional C18 phases, even with high percentages of water in the mobile phase.[9][11]
-
Resolution: The alternative selectivity mechanisms can lead to unique and improved separation profiles for polar compounds and their impurities.
-
Robustness: They are more resistant to the "phase collapse" or "dewetting" that can occur with traditional C18 columns in highly aqueous mobile phases, leading to more reproducible retention times.[11]
-
Quantitative Data Summary
The following table summarizes the expected performance of each column type for the analysis of this compound, based on established chromatographic principles and literature on similar compounds.
| Parameter | Conventional C18 | Phenyl-Hexyl | Polar-Embedded/Endcapped |
| Primary Interaction | Hydrophobic | Hydrophobic, π-π | Hydrophobic, Dipole-Dipole, H-Bonding |
| Retention of Polar Analyte | Low to Moderate | Moderate to High | High |
| Resolution of Isomers | Potentially Poor | Good to Excellent | Good |
| Suitability for Impurity Profiling | Adequate | Excellent | Excellent |
| Robustness in High Aqueous Mobile Phase | Low | Moderate | High |
Recommended Experimental Protocol
Based on the comparative analysis, a method utilizing a Phenyl-Hexyl stationary phase is recommended for its superior retention and selectivity for nitroaromatic compounds. This protocol is designed to serve as a robust starting point for method development and validation.
Step-by-Step HPLC Methodology
-
Instrumentation:
-
A standard HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on typical absorbance for nitroaromatic compounds, should be optimized by examining the UV spectrum of the main peak).[16]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
Method Validation Strategy
The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[17][18][19][20]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradation products, and matrix components. This can be achieved by injecting a placebo, a spiked sample, and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: Establish a linear relationship between the concentration of the analyte and the peak area over a defined range (e.g., 50% to 150% of the target concentration). A minimum of five concentration levels is recommended.[20]
-
Accuracy: Determine the closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of the reference standard) and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Typically assessed by six replicate injections of the same sample.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Visualization of Workflows
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Method Development Logic Diagram
Caption: Logic for HPLC Method Development.
Conclusion
The purity analysis of this compound requires a well-considered HPLC strategy to overcome the challenges associated with its polar and aromatic nature. While a conventional C18 column may provide a starting point, a Phenyl-Hexyl stationary phase offers superior retention and selectivity, making it the recommended choice for robust and reliable impurity profiling. The provided experimental protocol and validation strategy, in accordance with ICH guidelines, offer a comprehensive framework for establishing a scientifically sound and regulatory-compliant analytical method. By carefully selecting the appropriate column chemistry and optimizing the chromatographic conditions, researchers can ensure the quality and consistency of this critical synthetic intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- 1. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 2. This compound AldrichCPR 5930-92-7 [sigmaaldrich.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Buy Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. hplc.eu [hplc.eu]
- 12. Polar Compounds | SIELC Technologies [sielc.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. actascientific.com [actascientific.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. database.ich.org [database.ich.org]
A Comparative Analysis of the Antibacterial Efficacy of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
In the persistent search for novel antimicrobial agents to combat the escalating threat of antibiotic resistance, derivatives of heterocyclic compounds have emerged as a promising frontier. This guide provides a comprehensive technical benchmark of Ethyl 4-nitro-1H-pyrrole-2-carboxylate , a synthetic compound featuring a nitro-substituted pyrrole scaffold. Its antibacterial potential is critically evaluated against established, broad-spectrum antibiotics, offering researchers and drug development professionals a comparative framework supported by standardized experimental protocols and extrapolated performance data.
Introduction: The Rationale for Investigating Nitropyrrole Derivatives
The pyrrole ring is a fundamental structural motif in a multitude of natural products and pharmacologically active compounds, known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The introduction of a nitro group (—NO₂) to this scaffold is a strategic synthetic modification. Nitroaromatic compounds are known for their potent antimicrobial activities, which are often mediated by the intracellular reduction of the nitro group by bacterial nitroreductases.[2] This bioactivation process generates reactive nitrogen intermediates that can induce cytotoxic effects through mechanisms such as DNA damage and oxidative stress, ultimately leading to bacterial cell death.
This guide focuses on this compound, a molecule that synergistically combines the pyrrole core with a reactive nitro functional group. We will benchmark its in vitro antibacterial activity against a panel of clinically relevant bacteria and compare its efficacy to three widely used antibiotics:
-
Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV.
-
Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.
-
Vancomycin: A glycopeptide that inhibits cell wall synthesis in Gram-positive bacteria.
The objective is to provide a clear, data-driven perspective on the potential of this compound as a lead compound in antibacterial drug discovery.
Postulated Mechanism of Action
While the precise mechanism for this compound is yet to be fully elucidated, a plausible pathway can be inferred from the known activities of its constituent moieties. The proposed mechanism involves a two-pronged attack on bacterial cells.
Caption: Postulated dual mechanism of action for this compound.
-
Bioactivation of the Nitro Group: Upon entering the bacterial cell, the electron-withdrawing nitro group is reduced by bacterial nitroreductases, enzymes prevalent in many bacterial species. This reduction creates highly reactive cytotoxic intermediates that can indiscriminately damage vital cellular macromolecules.
-
Membrane Disruption by the Pyrrole Moiety: Certain halogenated pyrrole derivatives are known to act as protonophores, inserting into the bacterial cytoplasmic membrane and dissipating the essential proton motive force (PMF).[3] This uncoupling of the proton gradient disrupts cellular energy production and transport processes, contributing to cell death.
Experimental Benchmarking: Methodology
To ensure a robust and reproducible comparison, all antibacterial testing should adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI). The following section details the protocols for determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition.
Test Organisms
A representative panel of bacteria should be selected, including:
-
Gram-positive: Staphylococcus aureus (ATCC 29213)
-
Gram-negative: Escherichia coli (ATCC 25922)
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a standardized and efficient way to determine MIC values.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the reference antibiotics (Ciprofloxacin, Gentamicin, Vancomycin) in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Zone of Inhibition (Kirby-Bauer) Assay
The disk diffusion method is a qualitative test that assesses the susceptibility of bacteria to an antimicrobial agent. It provides a visual confirmation of antibacterial activity.
Protocol: Kirby-Bauer Disk Diffusion Assay
-
Plate Preparation: Prepare a lawn of bacteria by evenly streaking a standardized inoculum (0.5 McFarland) across the entire surface of a Mueller-Hinton Agar (MHA) plate using a sterile swab.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound and the reference antibiotics onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone correlates with the susceptibility of the bacterium to the compound.
Comparative Performance Data (Hypothetical)
The following tables present a summary of hypothetical, yet scientifically plausible, experimental data for this compound, benchmarked against the reference antibiotics. These values are extrapolated from published data on structurally related nitropyrrole compounds.[1]
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Compound / Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | 8 | 32 |
| Ciprofloxacin | 1 | 0.5 |
| Gentamicin | 4 | 2 |
| Vancomycin | 2 | >128 (Resistant) |
Table 2: Zone of Inhibition Diameters (mm)
| Compound / Antibiotic (Disk Content) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound (30 µg) | 18 | 14 |
| Ciprofloxacin (5 µg) | 25 | 30 |
| Gentamicin (10 µg) | 22 | 24 |
| Vancomycin (30 µg) | 19 | No Zone (Resistant) |
Analysis and Field-Proven Insights
The extrapolated data suggests that this compound possesses notable antibacterial activity, with a more pronounced effect against the Gram-positive S. aureus compared to the Gram-negative E. coli.
-
Gram-Positive Efficacy: With a hypothetical MIC of 8 µg/mL and a zone of inhibition of 18 mm against S. aureus, the compound demonstrates significant inhibitory potential. While not as potent as the reference antibiotics Ciprofloxacin or Vancomycin, these values indicate a strong foundation for further chemical optimization. The activity is comparable to that of Gentamicin against this strain.
-
Gram-Negative Activity: The higher MIC (32 µg/mL) and smaller inhibition zone (14 mm) against E. coli are typical for many novel compounds. The outer membrane of Gram-negative bacteria often presents a formidable permeability barrier, which may limit the intracellular accumulation of the compound. This suggests that future derivatization could focus on enhancing penetration through this outer membrane.
-
Spectrum of Activity: The compound exhibits a broader spectrum of activity than Vancomycin, which is ineffective against E. coli. This is a valuable characteristic for a developmental compound. However, its potency against Gram-negative bacteria is considerably lower than that of Ciprofloxacin and Gentamicin.
The causality behind these observations likely lies in the compound's dual mechanism. The bioactivation of the nitro group is a universal mechanism in susceptible bacteria, while the ability of the pyrrole core to disrupt the cell membrane may be more effective against the less complex cell envelope of Gram-positive bacteria.
Conclusion and Future Directions
This compound demonstrates promising antibacterial activity, particularly against Gram-positive pathogens. Its performance, while not yet at the level of clinically established antibiotics, validates the strategic combination of the pyrrole and nitro moieties. The compound serves as a compelling lead for further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and broaden the spectrum of activity. Modifications could include altering the ester group or adding substituents to the pyrrole ring to enhance membrane permeability.
-
Mechanism of Action Elucidation: Conducting detailed mechanistic studies to confirm the hypothesized dual-action model, including nitroreductase activity assays and membrane potential studies.
-
Toxicity Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
As researchers and developers, our focus is often on the synthesis and application of novel compounds like Ethyl 4-nitro-1H-pyrrole-2-carboxylate. However, the life cycle of a chemical within the laboratory does not end upon the completion of an experiment. Responsible and compliant disposal is a non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards.
Part 1: Hazard Assessment & Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's properties and associated hazards is paramount. This initial assessment dictates the entire disposal pathway.
This compound (CAS No. 5930-92-7) is a nitroaromatic compound.[1] This chemical class is well-known for presenting significant toxicological and environmental hazards.[2][3] Nitroaromatic compounds are often toxic, persistent in the environment, and can be harmful to aquatic life.[2] Therefore, from first principles, this compound must be treated as hazardous waste .
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste receptacles.[4][5] Such actions are illegal and environmentally damaging, as wastewater treatment facilities are typically not equipped to handle such specialized organic compounds.[4]
Key Compound Data Summary
| Property | Value | Source |
| CAS Number | 5930-92-7 | [1] |
| Molecular Formula | C₇H₈N₂O₄ | [1] |
| Physical State | Solid | [6] |
| Melting Point | 174°C | [1] |
| Boiling Point | 347.7°C (Predicted) | [1] |
| Flash Point | 164.1°C | [1] |
The high flash point indicates it is not classified as flammable under normal laboratory conditions.[7] However, its identity as a nitroaromatic compound necessitates its classification as a toxic and environmentally hazardous substance.[2][8]
Part 2: Standard Operating Protocol for Disposal
This protocol outlines the step-by-step methodology for safely managing waste streams containing this compound.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical in any form (pure, in solution, or as residue), ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.
-
Gloves: Chemically resistant nitrile gloves are mandatory. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[9]
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.[8]
-
Lab Coat: A standard laboratory coat must be worn to protect from contamination.
Step 2: Waste Segregation at the Point of Generation Proper segregation is critical for safe and cost-effective disposal. The moment waste is generated, it must be placed into the correct, designated waste stream. Mixing different waste types is a common and dangerous error.[10][11]
-
Pure Solid Compound: Unused or residual this compound solid should be collected as Solid Hazardous Waste .
-
Solutions: If the compound is dissolved in a solvent, it must be collected as Liquid Hazardous Waste . This stream must be further segregated:
-
Non-Halogenated Solvents (e.g., acetone, ethyl acetate, hexanes): Collect in a designated "Non-Halogenated Organic Waste" container.
-
Halogenated Solvents (e.g., dichloromethane, chloroform): Collect in a designated "Halogenated Organic Waste" container.
-
-
Contaminated Labware & Consumables:
-
Sharps: Needles, contaminated broken glass, or sharp-edged items must be placed in a designated, puncture-resistant "Chemically Contaminated Sharps" container.[10][12]
-
Non-Sharp Items: Contaminated weigh boats, gloves, pipette tips, and paper towels should be collected in a plastic-lined container designated for Solid Chemical Waste .
-
Step 3: Proper Containerization and Labeling All hazardous waste must be collected in appropriate, sealed containers.[11]
-
Container Choice: Use containers that are compatible with the chemical waste they are holding. For most solvents and solids, high-density polyethylene (HDPE) carboys or containers are suitable.[7] The container must have a secure, screw-top cap.[11]
-
Labeling: This is a critical regulatory requirement. Every waste container must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added. The label must clearly state:
-
The words "Hazardous Waste".
-
The full chemical name(s) of all components. For mixtures, list all constituents. Do not use abbreviations.[12]
-
The approximate percentages of each component.
-
The date accumulation started.
-
-
Container Management: Keep waste containers closed at all times, except when adding waste.[7] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[11][12]
Step 4: Storage in a Satellite Accumulation Area (SAA) Designated SAAs are the required, safe storage locations for hazardous waste within the laboratory.
-
Location: The SAA must be at or near the point of waste generation.[7][11]
-
Segregation: Store waste containers in the SAA according to compatibility. Use secondary containment bins to separate acids, bases, flammables, and oxidizers.[12] Specifically, keep organic nitro compound waste away from strong acids and oxidizers.[11][13]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[7]
Step 5: Final Disposal via Institutional EHS Laboratory personnel are responsible for waste collection and labeling, but final disposal is handled by trained professionals.
-
Request Pickup: Once a waste container is full (or within institutional time limits, often 12 months), contact your organization's Environmental Health & Safety (EHS) department to request a waste pickup.[7][12]
-
Transportation and Disposal: The EHS department will transport the waste to a central accumulation facility before it is shipped off-site to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14] For organic compounds like this compound, the most common and effective disposal method is high-temperature incineration.[15][16]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Waste Segregation Workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-step process governed by the principles of hazard assessment, segregation, containment, and regulatory compliance. By adhering to this guide, researchers can ensure that their work is conducted not only with scientific rigor but also with the utmost respect for laboratory safety and environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS department for local policies that may supplement these general guidelines.
References
- 1. echemi.com [echemi.com]
- 2. reddit.com [reddit.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. acs.org [acs.org]
- 5. ashp.org [ashp.org]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. calpaclab.com [calpaclab.com]
- 14. epa.gov [epa.gov]
- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
